1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone
Description
1,5,8-Trihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one has been reported in Garcinia mangostana and Garcinia dulcis with data available.
Properties
IUPAC Name |
1,5,8-trihydroxy-3-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-9(2)4-5-10-13(24-3)8-14-16(17(10)22)18(23)15-11(20)6-7-12(21)19(15)25-14/h4,6-8,20-22H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAANZTDKTFGJLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(C=CC(=C3O2)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556803 | |
| Record name | 1,5,8-Trihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,5,8-Trihydroxy-3-methyl-2-prenylxanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034182 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
110187-11-6 | |
| Record name | 1,5,8-Trihydroxy-3-methoxy-2-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110187-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110187116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5,8-Trihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5,8-TRIHYDROXY-3-METHOXY-2-PRENYLXANTHONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP7RT2A4Q3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,5,8-Trihydroxy-3-methyl-2-prenylxanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034182 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
193 - 195 °C | |
| Record name | 1,5,8-Trihydroxy-3-methyl-2-prenylxanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034182 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone natural sources
Topic: 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone: Isolation, Characterization, and Therapeutic Potential Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Pharmacognosists
Executive Summary
This technical guide provides a comprehensive analysis of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone (CAS: 110187-11-6), a bioactive secondary metabolite primarily isolated from the genus Garcinia. Distinguished by its specific oxygenation pattern and C2-prenylation, this compound represents a critical scaffold in the study of natural antiproliferative and anti-inflammatory agents. This document details its physicochemical profile, natural sources, validated isolation protocols, and structural elucidation parameters, offering a roadmap for its utilization in drug discovery pipelines.[1]
Chemical Profile & Physicochemical Properties
The pharmacological efficacy of xanthones is dictated by the positioning of hydroxyl and prenyl groups.[2] This specific derivative features a chelated hydroxyl at C1 (essential for stability) and a prenyl moiety at C2, a structural motif often correlated with enhanced membrane permeability and cytotoxicity.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 1,5,8-trihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one |
| Common Sources | Garcinia mangostana (Mangosteen), Garcinia dulcis |
| Molecular Formula | C₁₉H₁₈O₆ |
| Molecular Weight | 342.34 g/mol |
| CAS Number | 110187-11-6 |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Insoluble in water |
| UV | ~245, 315 nm (Characteristic of xanthone chromophore) |
| Key Structural Features | C1-OH (Hydrogen bonded to C9-C=O), C3-OMe, C2-Prenyl |
Natural Sources and Biosynthesis
While Garcinia mangostana (pericarp) is the primary commercial source, the compound is also found in Garcinia dulcis. The biosynthesis follows a mixed shikimate-acetate pathway, where a benzophenone intermediate undergoes oxidative coupling to form the xanthone core, followed by late-stage prenylation and O-methylation.
Biosynthetic Pathway Visualization
The following diagram illustrates the logical flow from primary precursors to the specific prenylated xanthone scaffold.
Caption: Biosynthetic progression from shikimate precursors to the targeted prenylated xanthone via benzophenone coupling.
Isolation and Purification Protocol
The following protocol is synthesized from standard phytochemical workflows for Garcinia xanthones (e.g., Gopalakrishnan et al., 2000). This method prioritizes the separation of the target molecule from the highly abundant
Phase 1: Extraction
-
Material Prep: Dry G. mangostana pericarp (1 kg) is pulverized to a fine powder (mesh size 40-60).
-
Solvent Extraction: Macerate in 95% Ethanol (5L) for 72 hours at room temperature.
-
Concentration: Filter and concentrate under reduced pressure (Rotavap) at <45°C to yield the crude ethanolic extract.
Phase 2: Fractionation (Liquid-Liquid Partition)
-
Suspend crude extract in Distilled Water.
-
Partition sequentially with:
-
Hexane: Removes lipids and chlorophyll.
-
Ethyl Acetate (EtOAc): Target Fraction. This fraction contains the bulk of oxygenated xanthones.
-
n-Butanol: Removes glycosides (discard for this target).
-
Phase 3: Chromatographic Purification
-
Stationary Phase: Silica Gel 60 (0.063-0.200 mm).
-
Mobile Phase Gradient: Hexane:Ethyl Acetate (Start 9:1
End 1:1). -
Elution Logic:
-
Early fractions: Non-polar impurities.
-
Mid-fractions:
-Mangostin (major peak). -
Target Elution: 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone typically elutes after
-mangostin due to the specific hydroxylation pattern and single methoxy group.
-
-
Final Polish: Semi-preparative HPLC (C18 column, MeOH:H₂O 85:15 isocratic) may be required to separate the target from structural isomers like 1,7-dihydroxy-3-methoxy-2-prenylxanthone.
Structural Elucidation & Analytical Validation
To validate the identity of the isolated compound, the following spectral signatures must be confirmed. These data points serve as a self-validating checklist.
Table 2: Diagnostic NMR Signals (DMSO-d₆)
| Proton/Carbon | Signal Type | Chemical Shift ( | Structural Inference |
| 1-OH | Singlet (s) | ~13.5 - 13.8 ppm | Chelation with C9 Carbonyl (Critical diagnostic) |
| 3-OMe | Singlet (s) | ~3.80 ppm | Methoxy group at C3 |
| Prenyl -CH₂- | Doublet (d) | ~3.3 - 3.4 ppm | Attachment at C2 (Benzylic protons) |
| Prenyl -CH= | Triplet (t) | ~5.2 ppm | Olefinic proton of prenyl group |
| Prenyl -(CH₃)₂ | Singlet (s) | ~1.65, 1.78 ppm | Gem-dimethyl groups |
| Aromatic H | Singlet (s) | ~6.4 - 6.8 ppm | Isolated aromatic protons (C4, C6, C7) |
Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺: m/z 343.1
-
Expected [M-H]⁻: m/z 341.1
Therapeutic Potential & Mechanism of Action[1][8][9]
Research into Garcinia xanthones suggests that 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone shares the cytotoxic and anti-inflammatory properties of the class, driven by the "prenyl-hook" mechanism which facilitates cell membrane interaction.
Core Mechanisms:
-
Apoptosis Induction: Disruption of mitochondrial membrane potential (
) leading to Cytochrome C release. -
Kinase Inhibition: Structure-activity relationship (SAR) studies indicate that the C1 and C8 hydroxyls are critical for inhibiting kinases involved in cell proliferation (e.g., CDKs).
-
Antioxidant Activity: The phenolic hydroxyls at C1, C5, and C8 act as radical scavengers, although the C3-methylation slightly reduces potency compared to norathyriol.
Signaling Pathway Interaction
The compound is hypothesized to modulate the NF-
Caption: Hypothesized inhibition of the NF-
References
-
Gopalakrishnan, G., Banumathi, B., & Suresh, G. (2000). Two novel xanthones from Garcinia mangostana.[2][3] Fitoterapia, 71(5), 607-609.[4]
-
Deachathai, S., et al. (2005). Phenolic compounds from the flowers of Garcinia dulcis. Phytochemistry, 66(19), 2368-2375.
-
Obolskiy, D., et al. (2009). Garcinia mangostana L.: a phytochemical and pharmacological review. Phytotherapy Research, 23(8), 1047-1065.
-
PubChem Database. (n.d.). Compound Summary for CID 14162674: 1,5,8-Trihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one.[5] National Center for Biotechnology Information.
-
Negi, J. S., et al. (2013). Naturally occurring xanthones: chemistry and biology. Journal of Applied Chemistry, 2013.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Naturally Occurring Xanthones and Their Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone | 110187-11-6 [chemicalbook.com]
- 5. 1,5,8-Trihydroxy-3-methoxy-2-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | C19H18O6 | CID 14162674 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: Isolation of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone
Topic: Isolation of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone from Garcinia species. Content Type: Technical Monograph / Application Note. Role: Senior Application Scientist.
Optimized Protocol for High-Purity Recovery from Garcinia mangostana
Executive Summary
This technical guide outlines a robust, reproducible workflow for the isolation of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone (CAS: 110187-11-6), a bioactive secondary metabolite found in the pericarp of Garcinia mangostana (Mangosteen) and related species like Garcinia dulcis.
Unlike the abundant diprenylated xanthones (e.g.,
Botanical Sourcing & Pre-processing
Critical Control Point (CCP): Xanthones are heat-stable but susceptible to oxidative degradation if drying is prolonged in humid conditions.
-
Source Material: Mature Garcinia mangostana fruit pericarp (dark purple stage).
-
Pre-processing:
-
Manual Separation: Remove the inner white aril (edible flesh) completely. Residual sugars from the aril interfere with non-polar extraction and caramelize during drying.
-
Size Reduction: Chop pericarp into 2–3 cm pieces.
-
Drying: Circulating hot air oven at 50°C for 48 hours. Moisture content must be <10% to prevent microbial fermentation and lipolysis.
-
Pulverization: Grind to a coarse powder (40–60 mesh). Avoid fine flour consistency to prevent "channeling" during solvent percolation.
-
Extraction Architecture
We utilize a polarity-gradient extraction strategy. While direct acetone or ethyl acetate extraction is possible, an ethanolic maceration followed by liquid-liquid partitioning provides the best balance of yield and selectivity.
Primary Extraction
-
Ratio: 1:10 (Solid:Solvent, w/v).
-
Method: Maceration at room temperature (25°C) for 72 hours with intermittent agitation (3x/day).
-
Filtration: Vacuum filtration through Whatman No. 1.
-
Concentration: Rotary evaporation at 45°C (reduced pressure) to yield the Crude Ethanolic Extract (CEE) .
Liquid-Liquid Partitioning (Enrichment)
The CEE contains chlorophyll, tannins, and sugars. We must enrich the xanthone fraction.[2]
-
Suspend CEE in Distilled Water (1:5 ratio).
-
Partition 1 (Defatting): Extract with n-Hexane (3x).
-
Discard Hexane layer (contains waxes, lipids, and non-polar terpenes).
-
-
Partition 2 (Target Capture): Extract the aqueous residue with Ethyl Acetate (EtOAc) (3x).
-
Partition 3 (Waste): The remaining aqueous layer contains polar tannins and sugars. Discard.
Result: The EtOAc Fraction is the starting material for chromatography.[5][6]
Chromatographic Isolation Strategy
The isolation of a mono-prenylated xanthone from a complex matrix requires "Orthogonal Chromatography"—using separation mechanisms that differ in selectivity (e.g., polarity vs. molecular shape).
Step 1: Silica Gel Open Column (Normal Phase)
-
Stationary Phase: Silica Gel 60 (0.063–0.200 mm, 70–230 mesh).
-
Column Dimensions: 5 cm ID x 60 cm L (for ~50g extract).
-
Mobile Phase Gradient: n-Hexane : Ethyl Acetate.[4]
-
Gradient Profile:
-
100:0 (2 Column Volumes - CV)
-
90:10 (3 CV)
-
80:20 (3 CV) -> Target Elution Zone
-
70:30 (3 CV)
-
50:50 (Flush)
-
Technical Insight: 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone is slightly more polar than
Step 2: Sephadex LH-20 (Molecular Sieve/Adsorption)
Fractions containing the target (identified by TLC, see below) are pooled.
-
Mechanism: Separates based on molecular size and hydrogen-bonding affinity.
-
Solvent: 100% Methanol.
-
Protocol: Dissolve the semi-pure fraction in minimum MeOH. Load onto Sephadex LH-20. Elute isocratically.
-
Outcome: This step effectively removes chlorophyll (elutes late) and polymeric proanthocyanidins (elute early/void volume). Monomeric xanthones elute in distinct bands.
Step 3: Semi-Preparative HPLC (Final Polishing)
For >98% purity, HPLC is mandatory to separate the target from closely related isomers like Gartanin.
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna or SunFire), 5
m, 10 x 250 mm. -
Mobile Phase:
-
Gradient: 60% B to 90% B over 30 minutes.
-
Detection: UV at 254 nm and 320 nm.
-
Retention Logic: In Reverse Phase, the mono-prenylated target (less lipophilic) will elute earlier than the di-prenylated
-mangostin.
Visualization of Workflow
The following diagram illustrates the decision logic and flow of the isolation process.
Caption: Figure 1. Orthogonal chromatographic workflow for the isolation of mono-prenylated xanthones from Garcinia biomass.
Structural Validation & Data Summary
To confirm the identity of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone , compare spectral data against the following standard values.
Physicochemical Properties
| Property | Value |
| Molecular Formula | |
| Molecular Weight | 342.34 g/mol |
| Appearance | Yellow amorphous powder or needles |
| Melting Point | 193–195 °C |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Insoluble in Water |
Diagnostic NMR Signals (DMSO- )
The structural confirmation relies on the specific substitution pattern:
-
Chelated Hydroxyl: A sharp singlet downfield (
~13.5–14.0) indicates the OH at C-1 hydrogen-bonded to the C-9 carbonyl. -
Prenyl Group: Look for the dimethyl singlets (
~1.6–1.8), the vinylic proton ( ~5.2), and the methylene doublet ( ~3.3–3.5). -
Methoxy Group: A strong singlet at
~3.7–3.8 confirms the -OCH . -
Aromatic Protons:
-
H-4: Singlet (isolated).
-
H-6, H-7: Ortho-coupled doublets (if 5,8-OH pattern) or meta-coupled depending on exact ring B substitution. Note: For 1,5,8-trihydroxy, H-6 and H-7 are vicinal (ortho), appearing as doublets.
-
Table 1: Key
Note: Shifts may vary slightly (
References
-
Ryu, H. W., et al. (2011). "Xanthones from the Pericarp of Garcinia mangostana." Molecules, 16(8), 6144–6164.
-
Jung, H. A., et al. (2006). "Antioxidant Xanthones from the Pericarp of Garcinia mangostana." Journal of Agricultural and Food Chemistry, 54(6), 2077–2082.
-
Suksamrarn, S., et al. (2002). "Cytotoxic prenylated xanthones from the young fruit of Garcinia mangostana." Chemical and Pharmaceutical Bulletin, 50(7), 947–949.
-
PubChem. (n.d.).[8] "Compound Summary: 1,5,8-Trihydroxy-3-methoxy-2-(3-methylbut-2-enyl)xanthone." National Center for Biotechnology Information.
-
Ghasemzadeh, A., et al. (2018).[9] "Alpha-Mangostin-Rich Extracts from Mangosteen Pericarp: Optimization of Green Extraction Protocol and Evaluation of Biological Activity." Molecules, 23(8), 1852.[9]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. aca.unram.ac.id [aca.unram.ac.id]
- 5. Three new xanthones from Garcinia xanthochymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Recovery and partial isolation of ⍺-mangostin from mangosteen pericarpsvia sequential extraction and precipitation - PMC [pmc.ncbi.nlm.nih.gov]
chemical structure of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone
The Chemical Structure of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone: A Technical Guide
Core Directive & Executive Summary
This guide provides a rigorous structural and functional analysis of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone (CAS: 110187-11-6), a bioactive secondary metabolite isolated from the Garcinia genus (e.g., Garcinia mangostana).[1] Unlike the more ubiquitous
Key Technical Takeaways:
-
Structural Distinctiveness: The presence of two peri-hydroxyl groups (C1-OH and C8-OH) creates a dual-chelation system with the C9-carbonyl, significantly deshielding these protons in NMR spectroscopy.[1]
-
Synthetic/Biosynthetic Logic: The compound is derived from a mixed shikimate-acetate pathway, with a critical C-prenylation step at the C2 position occurring late in the biosynthetic sequence.[1]
-
Application: Primary utility lies in structure-activity relationship (SAR) studies for anti-inflammatory and cytotoxic agents, serving as a scaffold for developing rigid, tricyclic kinase inhibitors.[1]
Chemical Identity & Structural Elucidation
Nomenclature and Physicochemical Properties
| Property | Specification |
| IUPAC Name | 1,5,8-trihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one |
| Common Name | 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone |
| CAS Number | 110187-11-6 |
| Molecular Formula | |
| Molecular Weight | 342.34 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 193–195 °C |
| Solubility | Soluble in DMSO, Acetone, Ethyl Acetate; Poorly soluble in water |
Structural Connectivity (Graphviz Visualization)
The following diagram illustrates the connectivity of the xanthone core, highlighting the critical prenyl group at C2 and the hydrogen-bonding network.[1]
[1]
Spectroscopic Diagnostics (NMR)
Accurate identification relies on detecting the "chelated" hydroxyl protons and the prenyl fragment.[1]
-
1H NMR (DMSO-d6, 500 MHz) Diagnostic Signals:
- 13.50 - 13.80 ppm (s, 1H): C1-OH.[1] Extremely deshielded due to strong hydrogen bonding with C9=O.[1]
- 11.50 - 12.00 ppm (s, 1H): C8-OH.[1] Also deshielded (peri-position).
- 6.40 - 6.50 ppm (s, 1H): H-4. The only aromatic proton on Ring A.[1]
- 7.20 (d, J=8.8 Hz) & 6.60 (d, J=8.8 Hz): H-6 and H-7.[1] Typical ortho-coupling pattern for the 5,8-dihydroxy substitution on Ring B.[1]
-
Prenyl Group Signals:
-
Methoxy Signal:
-
Mechanistic Insight: The shift difference between C1-OH and C8-OH often arises because the C1-OH is flanked by the bulky C2-prenyl group, which may enforce a more rigid H-bond geometry compared to C8.[1]
Biosynthetic Origin & Synthesis
Understanding the biosynthesis is crucial for metabolic engineering or biomimetic synthesis.[1] The compound originates from the mixed Shikimate-Acetate pathway .[1]
-
Benzophenone Formation: Three malonyl-CoA units condense with a benzoyl-CoA derivative (from phenylalanine/cinnamic acid) to form a benzophenone intermediate.[1]
-
Cyclization: Regioselective oxidative coupling forms the xanthone core (1,3,5,8-oxygenation pattern is common).[1]
-
Prenylation: A prenyltransferase enzyme attaches the dimethylallyl pyrophosphate (DMAPP) group to the C2 position.[1] This is an electrophilic aromatic substitution.[1]
-
O-Methylation: S-adenosyl methionine (SAM) dependent O-methyltransferase methylates the C3-OH.[1]
Experimental Protocol: Isolation & Purification
For researchers needing to isolate this compound from Garcinia mangostana pericarps, the following protocol ensures high purity by leveraging the acidity of the phenolic hydroxyls.
Workflow Logic:
-
Step 1 (Lipophilic Extraction): Removes fats/waxes.[1]
-
Step 2 (Polarity Gradient): Xanthones elute in medium polarity (Chloroform/Ethyl Acetate).[1]
-
Step 3 (Fine Purification): HPLC is required to separate the 1,5,8-isomer from the more abundant
-mangostin (1,3,6,7-pattern).[1]
Detailed Protocol
-
Extraction:
-
Macerate dried Garcinia pericarp powder (1 kg) in 95% Ethanol (5 L) for 72 hours at room temperature.
-
Filter and concentrate in vacuo to yield crude extract.[1]
-
-
Partitioning:
-
Column Chromatography (Silica Gel 60):
-
Final Purification (Semi-Prep HPLC):
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5
m, 250 x 10 mm).[1] -
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).[1] Gradient: 60% ACN to 90% ACN over 30 min.
-
Detection: UV at 254 nm and 320 nm.[1]
-
Collection: Isolate the peak corresponding to the target (verify via MS: m/z 343 [M+H]+).[1]
-
References
-
PubChem Compound Summary. (2025). 1,5,8-Trihydroxy-3-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one (CID 14162674).[1] National Center for Biotechnology Information.[1] Link[1]
-
MedChemExpress. (2025).[1] 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone Product Datasheet. Link
-
ChemicalBook. (2025).[1][3] 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone Properties and Suppliers. Link
-
ChemFaces. (2025).[1] Natural Product Reference Standards: 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone.[1][4][3][5] Link
-
BenchChem. (2025).[1][6] Structural Elucidation of Prenylated Xanthones: A 2D-NMR Comparative Guide. Link
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1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone: A Physicochemical and Biopharmaceutical Profile
Topic: Physicochemical Profiling and Biopharmaceutical Potential of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone Content Type: Technical Whitepaper Audience: Drug Discovery Researchers, Medicinal Chemists, and Pharmacognosists
Executive Summary
This technical guide provides a comprehensive analysis of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone (CAS: 110187-11-6), a bioactive secondary metabolite isolated primarily from the Garcinia genus.[1] As a prenylated xanthone, this compound exhibits a unique balance of lipophilicity and hydrogen-bonding potential, making it a scaffold of interest for oncology and neuropharmacology. This document details its structural elucidation, physicochemical parameters, isolation protocols, and drug-likeness (ADME) characteristics to support downstream application in lead optimization.
Chemical Identity and Structural Characterization[1][2][3][4][5][6][7]
The compound belongs to the class of prenylated xanthones , distinguished by a tricyclic 9H-xanthen-9-one core substituted with a C5 isoprenoid unit. The specific substitution pattern—a chelated hydroxyl at C-1, a prenyl group at C-2, and a methoxy group at C-3—confirms its structural rigidity and specific reactivity profile.
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | 1,5,8-trihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one |
| Common Sources | Garcinia mangostana (Mangosteen), Garcinia dulcis, Garcinia xanthochymus |
| CAS Registry Number | 110187-11-6 |
| Molecular Formula | C₁₉H₁₈O₆ |
| Molecular Weight | 342.34 g/mol |
| SMILES | CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(C=CC(=C3O2)O)O)OC)C |
Structural Visualization
The following diagram illustrates the core chemical connectivity and functional zones critical for biological interaction.
Figure 1: Functional group topology of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone highlighting pharmacophoric features.
Physicochemical Properties[1][3][5][6][7][8]
Understanding the physicochemical landscape is critical for formulation and assay development. The presence of the prenyl group significantly alters the logP compared to non-prenylated xanthones, enhancing membrane permeability.
Quantitative Data Profile
| Property | Value | Source/Method |
| Physical State | Yellow crystalline solid | Experimental |
| Melting Point | 193–195 °C | Experimental [1] |
| LogP (Predicted) | 3.00 ± 0.4 | XLogP3 |
| Topological Polar Surface Area (TPSA) | 96.2 Ų | Calculated |
| H-Bond Donors | 3 | Structural Count |
| H-Bond Acceptors | 6 | Structural Count |
| pKa (Predicted) | 6.89 ± 0.20 (Most acidic OH) | ACD/Labs |
| Solubility | Soluble in DMSO, Acetone, EtOAc; Insoluble in H₂O | Experimental |
Spectroscopic Signature (Diagnostic Signals)
For identification purposes, the following NMR signals are characteristic of this specific isomer:
-
¹H NMR (DMSO-d₆/CDCl₃):
-
δ ~13.50 ppm (s): Chelated OH at C-1 (distinctive downfield shift).
-
δ ~6.30–6.80 ppm: Aromatic protons (H-4 singlet; H-6, H-7 coupling).
-
δ ~5.20 ppm (t): Vinylic proton of the prenyl group.
-
δ ~3.40 ppm (d): Methylene protons (-CH₂-) connecting prenyl to C-2.
-
δ ~3.80 ppm (s): Methoxy group at C-3.[2]
-
δ ~1.60–1.80 ppm (s): Gem-dimethyl groups of the prenyl chain.
-
Isolation and Purification Protocol
The isolation of this compound from Garcinia species requires a systematic fractionation approach to separate it from structurally similar analogs like
Extraction Workflow
Objective: Isolate high-purity (>95%) compound from Garcinia mangostana pericarps.
-
Maceration: Extract dried, powdered pericarps with Acetone or Ethanol (80%) at room temperature for 48 hours.
-
Concentration: Evaporate solvent under reduced pressure (<45 °C) to yield crude extract.
-
Partitioning: Suspend crude residue in water and partition sequentially with:
-
Hexane (removes fats/waxes).
-
Ethyl Acetate (EtOAc) (Target fraction).
-
Butanol (removes highly polar glycosides).
-
-
Chromatography: Subject the EtOAc fraction to Silica Gel 60 column chromatography.
-
Mobile Phase: Gradient elution using Hexane:EtOAc (starting 95:5 → 60:40).
-
Monitoring: TLC visualization under UV (254/366 nm) and sulfuric acid charring.
-
Purification Logic Diagram
Figure 2: Step-by-step isolation workflow from biomass to purified isolate.
Biopharmaceutical Implications (ADME)
For drug development professionals, the physicochemical data translates into specific ADME (Absorption, Distribution, Metabolism, Excretion) predictions.
Lipinski’s Rule of 5 Compliance
-
LogP (3.0) < 5: Pass. Indicates good oral bioavailability potential.
-
H-Bond Donors (3) < 5: Pass.[3]
-
H-Bond Acceptors (6) < 10: Pass.[3]
Biological Activity & Mechanism
-
Cytotoxicity: The prenyl group at C-2 is a critical pharmacophore, enhancing interaction with cell membranes and hydrophobic pockets of target proteins (e.g., kinases). It has shown activity against colon (DLD-1) and leukemia (HL60) cell lines [2].
-
Antioxidant: The 1,5,8-trihydroxy pattern provides significant radical scavenging capacity, although the 3-methoxy substitution slightly reduces this compared to the tetrahydroxy parent.
-
Metabolic Stability: The C-3 methoxy group blocks glucuronidation at that position, potentially extending half-life compared to the 3-hydroxy analog.
References
-
Gopalakrishnan, G., et al. (2000).[1] Two novel xanthones from Garcinia mangostana. Fitoterapia, 71(5), 607-609.[1]
-
BenchChem. (n.d.).[5] A Comparative Analysis of the Biological Activities of Xanthones.
-
PubChem. (2025).[4] Compound Summary: 1,5,8-Trihydroxy-3-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one.[3][4] National Library of Medicine.
-
ChemicalBook. (2025).[6] 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone Properties.
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- 6. researchgate.net [researchgate.net]
1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone CAS number 110187-11-6
An In-Depth Technical Guide to 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone (CAS: 110187-11-6)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone, a prenylated xanthone of significant interest in natural product chemistry and drug discovery. Isolated primarily from Garcinia mangostana, this compound belongs to a class of molecules renowned for their diverse and potent biological activities.[1][2][3] This document synthesizes current knowledge on its physicochemical properties, natural sourcing, synthesis, and spectroscopic characterization. Furthermore, it delves into its known biological activities, potential mechanisms of action, and provides detailed, field-proven experimental protocols for its study. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising natural product.
Core Molecular Profile and Physicochemical Properties
1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone is a member of the xanthone family, a class of oxygenated heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold.[4][5] The addition of hydroxyl, methoxy, and a prenyl (3-methylbut-2-enyl) group to this core structure imparts specific physicochemical properties that are crucial for its biological interactions.[3][6] The prenyl group, in particular, is often associated with enhanced bioactivity in this class of compounds.[3][6]
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 110187-11-6 | [7] |
| Molecular Formula | C₁₉H₁₈O₆ | [5][7][8] |
| Molecular Weight | 342.34 g/mol | [5][7][8] |
| IUPAC Name | 1,5,8-trihydroxy-3-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one | [5] |
| Physical Description | Yellow powder | [7] |
| Melting Point | 193-195 °C | [9] |
| Boiling Point | 591.8±50.0 °C (Predicted) | [9] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7] |
| Storage Temperature | 2-8°C |[9] |
Natural Occurrence, Isolation, and Synthesis
Natural Sources and Isolation
This xanthone is a natural product isolated from the herbs of Garcinia mangostana, commonly known as the mangosteen fruit.[5][7][9][10] It is also found in Garcinia dulcis.[5] The isolation from plant material is a critical first step for its characterization and biological evaluation. The causality behind the chosen solvents and chromatographic phases lies in the molecule's polarity. A non-polar to mid-polar solvent system is required to efficiently extract the xanthone from the complex plant matrix, while subsequent chromatographic steps exploit subtle differences in polarity between the target compound and other phytochemicals for purification.
Protocol 1: General Protocol for Extraction and Isolation
-
Preparation of Plant Material: The pericarp of Garcinia mangostana is air-dried in the shade to preserve phytochemical integrity and then ground into a fine powder to maximize the surface area for extraction.
-
Solvent Extraction: The powdered material is subjected to exhaustive extraction, typically using a Soxhlet apparatus or maceration with solvents like ethyl acetate or chloroform. This step is designed to selectively solubilize xanthones and other medium-polarity compounds.
-
Crude Extract Concentration: The solvent is removed in vacuo using a rotary evaporator to yield a concentrated crude extract.
-
Silica Gel Column Chromatography: The crude extract is adsorbed onto silica gel and subjected to column chromatography. A gradient elution is performed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fraction Pooling and Recrystallization: Fractions containing the target compound (identified by comparing with a reference standard on TLC) are pooled, concentrated, and purified further by recrystallization from a suitable solvent system (e.g., methanol/chloroform) to yield the pure crystalline compound.
-
Purity Confirmation: The purity of the isolated 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone is confirmed using High-Performance Liquid Chromatography (HPLC) and its structure is elucidated via spectroscopic methods (NMR, MS).
Caption: Workflow for the isolation of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone.
Synthetic Approaches
The synthesis of prenylated xanthones is a key area of research, enabling the production of analogues for structure-activity relationship (SAR) studies.[4] A common strategy involves the C-prenylation of a polyhydroxyxanthone precursor.[11] The reaction is typically a nucleophilic substitution where a phenoxide, generated under basic conditions, attacks prenyl bromide.[11][12]
General Synthetic Route: Prenylation of 1,3,5,8-tetrahydroxy-6-methoxyxanthone
-
Deprotonation: The hydroxyxanthone starting material is treated with a base (e.g., potassium hydroxide) in a polar solvent to generate the more nucleophilic phenoxide ions.
-
Nucleophilic Attack: Prenyl bromide is added to the reaction mixture. The phenoxide attacks the electrophilic carbon of the prenyl bromide, forming a C-C bond at an activated position on the xanthone ring (position 2).
-
Work-up and Purification: The reaction is quenched with an acid, and the product is extracted into an organic solvent.[11] Purification is achieved via column chromatography to isolate the desired 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone. More advanced techniques like microwave-assisted organic synthesis can be employed to improve reaction times and yields.[13]
Caption: General synthetic workflow for C-prenylation of a xanthone core.
Biological Activity and Therapeutic Potential
Prenylated xanthones are recognized as "privileged structures" in medicinal chemistry, exhibiting a wide array of pharmacological activities.[3] These include antioxidant, anti-inflammatory, antimicrobial, and notably, anticancer effects.[1][3][14]
Anticancer Activity
A significant body of research points to the potent antitumor activity of xanthones.[6][15][16] Their mechanisms are multifaceted and can involve:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells via the activation of caspases.[15]
-
Inhibition of Protein Kinases: Modulating signaling pathways that control cell proliferation.[15]
-
Modulation of Key Pathways: Some prenylated xanthones from mangosteen have been shown to activate the Aryl Hydrocarbon Receptor (AhR) and Nrf2 signaling pathways, which can protect against oxidative stress and maintain intestinal barrier integrity.[17]
-
Inhibition of Angiogenesis: Related compounds have demonstrated the ability to suppress hypoxia-inducible factor-1α (HIF-1α), a critical regulator of tumor angiogenesis.[18]
-
Immunomodulation: Some synthetic xanthones act as agonists of the STING (stimulator of interferon genes) pathway, a key component of the innate immune system that can be harnessed for cancer immunotherapy.[19]
Potential in Metabolic Disorders
Recent computational studies have identified prenylated xanthones as potential inhibitors of Ketohexokinase C (KHK-C).[1] KHK-C is the primary enzyme for fructose metabolism in the liver, and its inhibition is a promising therapeutic strategy for tackling fructose-driven metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[1] The inhibition of KHK-C prevents the rapid phosphorylation of fructose, thereby mitigating downstream lipogenesis.[1]
Caption: Proposed mechanism of action in fructose-driven metabolic disorders.
Standardized Experimental Protocols
To ensure reproducibility and validity of research findings, standardized protocols are essential. The following section details a robust method for assessing the in vitro cytotoxicity of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone.
Protocol 2: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol is a cornerstone for determining the concentration-dependent cytotoxic effects of a compound on cancer cell lines.[20][21] The principle lies in the metabolic reduction of the yellow tetrazolium salt MTT by viable cells into a purple formazan product, the quantity of which is directly proportional to the number of living cells.
Materials:
-
1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone
-
Human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon)[6][18]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: a. Harvest cancer cells during their logarithmic growth phase using Trypsin-EDTA. b. Resuspend cells in complete medium and perform a cell count using a hemocytometer. c. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5 x 10³ cells/well. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[20]
-
Compound Preparation and Treatment: a. Prepare a high-concentration stock solution (e.g., 10 mM) of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone in sterile DMSO. b. Perform serial dilutions of the stock solution in complete medium to achieve a range of desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). c. Crucial: Ensure the final DMSO concentration in the wells does not exceed 0.5% to prevent solvent-induced toxicity.[20] d. Carefully remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions. Include vehicle control wells (medium with DMSO) and untreated control wells (medium only).
-
Incubation: Incubate the treated plates for a specified period (typically 48 or 72 hours) at 37°C with 5% CO₂.
-
MTT Assay: a. After incubation, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate for an additional 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals. c. Carefully remove the medium containing MTT from each well. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
Pharmacokinetics and Future Directions
The drug-like properties of prenylated xanthones are promising. Many, including presumably 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone, generally adhere to Lipinski's rule of five, suggesting potential for good oral bioavailability.[22] The hydrophobic nature imparted by the prenyl group can enhance membrane permeability, a key factor in drug absorption and distribution.[22]
Despite the vast potential demonstrated in in vitro studies, the translation of xanthones into clinical candidates remains a challenge. Future research on 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone should focus on:
-
Detailed Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound.
-
In Vivo Efficacy: Evaluating its therapeutic effect in relevant animal models of cancer and metabolic diseases.
-
Pharmacokinetic and Toxicological Profiling: Determining its absorption, distribution, metabolism, excretion (ADME), and safety profile.
-
Medicinal Chemistry Optimization: Synthesizing analogues to improve potency, selectivity, and pharmacokinetic properties.
Conclusion
1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone stands out as a natural product with significant therapeutic potential. Its well-defined chemical structure, coupled with a growing body of evidence for its potent biological activities, particularly in oncology and metabolic regulation, makes it a compelling candidate for further investigation. The methodologies and insights provided in this guide offer a solid foundation for researchers to unlock the full potential of this fascinating molecule in the pursuit of novel therapeutics.
References
- Examining Prenylated Xanthones as Potential Inhibitors Against Ketohexokinase C Isoform for the Treatment of Fructose-Driven Metabolic Disorders: An Integrated Comput
- 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone | CAS:110187-11-6. ChemFaces.
- Synthesis of Prenylated Xanthones: An Overview. (2025-08-06).
- 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone | 110187-11-6. (2025-04-18). ChemicalBook.
- Prenylated Xanthones from Garcinia xanthochymus. (2025-08-05).
- 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone | N
- 1,8-Dihydroxy-3-methoxy-anthraquinone inhibits tumor angiogenesis through HIF-1α downregul
- Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells. NIH.
- Preparative isolation and purification of polymethoxylated flavones from Tangerine peel using high-speed counter-current chromatography. (2025-08-05).
- Antitumor Activity of Some Prenyl
- 1,5,8-Trihydroxy-3-methoxy-2-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one. PubChem.
- C-prenylation of 1,3 dihydroxyxanthone: synthesis, characterization and antibacterial activity. (2023). Acta Chimica Asiana.
- From Natural Products to New Synthetic Small Molecules: A Journey through the World of Xanthones. PMC - PubMed Central.
- Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens. PubMed Central.
- An Update on the Anticancer Activity of Xanthone Deriv
- Application Notes and Protocols for 1,3,7-Trihydroxy-2-prenylxanthone in Anti-Cancer Research. Benchchem.
- Investigation on anticancer agent against cervical and colorectal cancer cell lines: One-pot synthesis, in vitro and in silico assays of xanthone deriv
- Prenylated xanthone derivatives: Synthesis of structural analogues of α-mangostin and antitumor activity evalu
- Prenylated xanthones from mangosteen ( Garcinia mangostana ) target oxidative mitochondrial respiration in cancer cells. (2024-08-31). ScienceDirect.
- 1,5,8-TRIHYDROXY-3-METHOXY-2-PRENYLXANTHONE. gsrs.
- Evaluation of Antitumor Activity of Xanthones Conjugated with Amino Acids. (2024-02-09). MDPI.
- Recent developments in the pharmacology of prenylated xanthones.
- Summary of the in vitro anticancer activity assay of reported xanthone derivatives.
- Antiplasmodial and anticancer activities of xanthones isolated from Garcinia bancana Miq. ScienceDirect.
- Novel human STING activation by hydrated-prenylated xanthones from Garcinia cowa. (2023-08-01). Journal of Pharmacy and Pharmacology | Oxford Academic.
- 1 H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl (A; a singlet at...
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Advanced Characterization of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone via Mass Spectrometry
Executive Summary & Chemical Context
1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone (C₁₉H₁₈O₆, MW 342.[1][2][3][4]34) is a bioactive prenylated xanthone predominantly isolated from the pericarps of Garcinia mangostana (Mangosteen) and Swertia species. Structurally, it consists of a tricyclic xanthone core substituted with three hydroxyl groups, one methoxy group, and a C5 prenyl unit at the C-2 position.
For drug development professionals, accurate identification of this compound is critical due to its structural similarity to other co-eluting xanthones such as 8-deoxygartanin and mangostin analogs. This guide details a self-validating mass spectrometry (MS) workflow designed to unequivocally identify this molecule and differentiate it from its positional isomers (e.g., 4-prenyl analogs).
Key Chemical Properties
| Property | Specification |
| Molecular Formula | C₁₉H₁₈O₆ |
| Monoisotopic Mass | 342.1103 Da |
| Precursor Ions | [M+H]⁺ m/z 343.1176; [M-H]⁻ m/z 341.1030 |
| Key Substituents | 2-Prenyl (C-linked), 3-Methoxy, 1,5,8-Trihydroxy |
| Chromatographic Behavior | Co-elutes with non-polar xanthones; requires gradient optimization. |
Experimental Methodology
Sample Preparation Protocol
Rationale: Prenylated xanthones are lipophilic. Traditional aqueous extraction yields poor recovery. This protocol maximizes extraction efficiency while minimizing chlorophyll interference.
-
Lyophilization: Freeze-dry Garcinia pericarp tissue to remove water (interferes with non-polar solvent penetration).
-
Extraction:
-
Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH).
-
Ratio: 1:10 (w/v).
-
Condition: Ultrasonication for 30 min at <40°C (prevents thermal degradation of the prenyl group).
-
-
Enrichment (Solid Phase Extraction):
-
Cartridge: C18 SPE.
-
Wash: 20% MeOH/H₂O (removes sugars/polar impurities).
-
Elution: 100% MeOH (collects xanthones).
-
-
Reconstitution: Dry under N₂ and reconstitute in 50:50 MeCN:H₂O (0.1% Formic Acid).
LC-MS/MS Acquisition Parameters
Rationale: Acidic mobile phases suppress ionization of phenolic hydroxyls in positive mode but improve peak shape on C18. We utilize a polarity-switching approach, though Negative Mode (ESI-) often provides cleaner spectra for poly-hydroxylated xanthones.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 min.
-
Flow Rate: 0.3 mL/min.
-
Ionization: Electrospray Ionization (ESI).
-
Collision Energy (CE): Stepped CE (20, 40, 60 eV) to capture both precursor survival and deep fragmentation.
Structural Elucidation & Fragmentation Logic[5]
The "Diagnostic Fingerprint"
The identification relies on specific neutral losses characteristic of C-prenylated xanthones.
Primary Pathway: Prenyl Group Cleavage
In C-prenylated compounds (like the 2-prenyl group here), the most abundant fragmentation is the cleavage of the prenyl side chain.
-
Mechanism: Charge-remote fragmentation or cyclization-induced cleavage.
-
Neutral Loss: 56 Da (C₄H₈, isobutylene).
-
Observation:
-
[M+H]⁺ 343 → m/z 287 (Base Peak).
-
[M-H]⁻ 341 → m/z 285.
-
Secondary Pathway: Retro-Diels-Alder (RDA)
RDA reactions cleave the C-ring of the xanthone, providing information on the substitution pattern of the A and B rings.
-
RDA Fragment 1: Cleavage typically isolates the A-ring (containing 1-OH, 2-Prenyl, 3-OMe).
-
RDA Fragment 2: Isolates the B-ring (containing 5-OH, 8-OH).
-
Note: If the prenyl group was on the B-ring, the mass shift of the RDA fragment would change, allowing isomer differentiation.
Fragmentation Data Table (ESI+ Mode)
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Structural Assignment |
| 343.1176 | 287.0550 | 56.0626 (C₄H₈) | Diagnostic: Loss of prenyl group (isobutylene). |
| 287.0550 | 272.0315 | 15.0235 (CH₃) | Loss of methyl radical from 3-methoxy group. |
| 287.0550 | 269.0444 | 18.0106 (H₂O) | Dehydration from adjacent OH groups (ortho effect). |
| 343.1176 | 231.0288 | 112.0888 | Combined RDA cleavage + Prenyl loss. |
Visualization of Analytical Workflows
Analytical Workflow Diagram
This diagram outlines the decision tree for processing the sample from extraction to data validation.
Caption: Step-by-step analytical workflow from raw plant material to confirmed mass spectral identification.
Fragmentation Pathway (Mechanism)
This diagram visualizes the specific mass losses that confirm the structure.
Caption: MS/MS fragmentation pathway showing the primary diagnostic loss of the prenyl group (56 Da).
References
-
National Institutes of Health (NIH). (2025). Cytotoxic Prenylated Xanthones from the Pericarps of Garcinia mangostana. Retrieved from [Link]
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ResearchGate. (2025). Characterization of polyprenylated xanthones in Garcinia xipshuanbannaensis using liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Retrieved from [Link]
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Deakin University. (2021). Identification and characterization of mangosteen xanthones by HPLC-DAD and LC-ESI-QTOF-MS/MS. Retrieved from [Link]
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From Queen of Fruits to Crown Jewels of Pharmacology: A Technical Chronicle of Xanthone Discovery from Garcinia mangostana
Abstract
For centuries, the vibrant purple pericarp of the mangosteen (Garcinia mangostana) fruit, revered in Southeast Asia as the "Queen of Fruits," has been a cornerstone of traditional medicine. Its empirical efficacy in treating a spectrum of ailments has, over the past century and a half, catalyzed a rigorous scientific journey to unveil its bioactive constituents. This in-depth technical guide chronicles the discovery and history of xanthones, the polyphenolic compounds that constitute the pharmacological treasure of this tropical fruit. We will traverse the timeline from the seminal isolation of α-mangostin in the mid-19th century to the contemporary elucidation of a complex arsenal of over 85 distinct xanthone derivatives. This whitepaper will provide researchers, scientists, and drug development professionals with a comprehensive historical narrative, detailed chemical insights, and an evolutionary perspective on the extraction and characterization methodologies that have defined this field of natural product chemistry.
The Dawn of Discovery: The 19th-Century Isolation of a Novel Compound
The scientific saga of mangosteen xanthones began in 1855, a time when the field of natural product chemistry was in its nascent stages. German chemist W. Schmid successfully isolated a yellow crystalline substance from the dried fruit hulls of Garcinia mangostana.[1] This compound, which he named mangostin, would later be recognized as the first identified xanthone from this source and is now known as α-mangostin.
The initial efforts to decipher the chemical structure of this novel isolate were fraught with the limitations of 19th-century analytical techniques. Early attempts relied on the meticulous analysis of chemically degraded fragments of the molecule.[1] This painstaking process, undertaken by several chemists including Dragendorff, Murakami, and Yamashiro, yielded a collection of smaller molecules such as acetic acid, phloroglucinol, and isovaleric acid.[1] While these findings provided clues to the structural puzzle, a definitive molecular architecture remained elusive for over a century.
Unraveling the Xanthone Core: The Mid-20th Century Breakthroughs
The mid-20th century marked a paradigm shift in the study of natural products, driven by the advent of more sophisticated analytical instrumentation. The definitive structural elucidation of α-mangostin, along with the characterization of a closely related xanthone, β-mangostin, was a landmark achievement credited to the work of P. Yates and G. H. Stout in 1958. Their publication in the Journal of the American Chemical Society laid the foundational understanding of the chemical nature of these compounds as prenylated xanthones.
The core structure of a xanthone consists of a tricyclic aromatic system, specifically a dibenzo-γ-pyrone nucleus. The uniqueness of the xanthones from Garcinia mangostana lies in their extensive prenylation and oxygenation patterns. These structural modifications are crucial for their diverse biological activities.
The Expanding Xanthone Family: A Proliferation of Discoveries
Following the structural elucidation of α- and β-mangostin, the floodgates of discovery opened. Researchers, armed with advancing chromatographic and spectroscopic techniques, began to unveil a vast and complex family of xanthones within the mangosteen pericarp. To date, over 85 distinct xanthones have been isolated and characterized from Garcinia mangostana.[1] Among these, α-mangostin, β-mangostin, and γ-mangostin are the most abundant and extensively studied.[1]
Other notable xanthones isolated from the fruit include gartanin, garcinone E, and 8-deoxygartanin.[2] The ongoing discovery of new xanthone derivatives underscores the rich chemical diversity of this natural source and the potential for identifying novel therapeutic agents.
The Evolution of Extraction and Isolation: From Crude Decoctions to High-Purity Isolates
The journey from the traditional use of mangosteen pericarp decoctions to the isolation of high-purity xanthones for pharmacological studies reflects the evolution of separation science.
Traditional and Early Solvent-Based Extraction
For centuries, the medicinal benefits of mangosteen were harnessed through simple aqueous infusions and decoctions.[3] These traditional methods, while effective for extracting a spectrum of water-soluble compounds, provided a crude mixture with variable concentrations of the active xanthones.
Early scientific investigations employed classical solvent extraction techniques such as maceration and Soxhlet extraction. These methods involved the percolation of organic solvents like ethanol, methanol, or chloroform through the dried and powdered pericarp.[4][5] While these techniques offered improved extraction efficiency for the less polar xanthones compared to aqueous methods, they were often time-consuming, required large volumes of solvents, and could lead to the degradation of thermolabile compounds in the case of Soxhlet extraction.[4]
The Chromatographic Revolution
The development of chromatography revolutionized the isolation and purification of natural products. The ability to separate complex mixtures based on the differential partitioning of their components between a stationary and a mobile phase was a game-changer for xanthone research.
Initially, column chromatography using silica gel or alumina as the stationary phase was the workhorse for separating individual xanthones from crude extracts. This technique, while effective, was often laborious and required significant expertise to achieve high purity. The advent of Thin-Layer Chromatography (TLC) in the 1950s provided a rapid and sensitive method for the qualitative analysis of xanthone fractions, aiding in the optimization of column chromatographic separations.[1]
The 1960s witnessed the emergence of High-Performance Liquid Chromatography (HPLC), a technique that offered unprecedented resolution, speed, and sensitivity. HPLC rapidly became the gold standard for both the analytical quantification and the preparative isolation of xanthones.[1][6] The use of reversed-phase columns, where a nonpolar stationary phase is used with a polar mobile phase, proved to be particularly effective for separating the various xanthone analogues.
Modern and Green Extraction Technologies
In recent years, there has been a growing emphasis on developing more efficient, rapid, and environmentally friendly extraction methods. These "green" technologies offer significant advantages over traditional solvent-based techniques.
-
Ultrasonic-Assisted Extraction (UAE): This method utilizes high-frequency sound waves to disrupt the plant cell walls, enhancing solvent penetration and accelerating the extraction process. UAE has been shown to be an effective and economical method for extracting xanthones from mangosteen pericarp.[5]
-
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, leading to a rapid extraction of the target compounds. This technique significantly reduces extraction time and solvent consumption.[7]
-
Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled. SFE is a green technology that avoids the use of organic solvents and can yield high-purity extracts.[7][8]
The evolution of these extraction and isolation techniques has been pivotal in advancing our understanding of the chemical diversity and biological potential of mangosteen xanthones.
Characterization and Structure Elucidation: The Power of Spectroscopy
The definitive identification and structural elucidation of new xanthones would not have been possible without the development of powerful spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable tools for determining the carbon-hydrogen framework of a molecule. Advanced 2D NMR techniques, such as COSY, HMQC, and HMBC, allow for the unambiguous assignment of all proton and carbon signals, providing a detailed map of the molecule's structure.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for the rapid identification of known xanthones in a complex mixture and for flagging potentially new compounds.
-
X-ray Crystallography: For crystalline compounds, X-ray crystallography provides the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the molecule.
The application of these spectroscopic methods has been instrumental in the characterization of the ever-growing family of xanthones from Garcinia mangostana.
The Biological Activity Landscape: From Traditional Wisdom to Modern Pharmacology
The long history of the traditional use of mangosteen for various ailments has provided a rich ethnobotanical foundation for modern pharmacological investigations. Scientific studies have since validated many of these traditional uses and have uncovered a wide range of biological activities for the purified xanthones.
Table 1: Key Biological Activities of Major Xanthones from Garcinia mangostana
| Xanthone | Key Reported Biological Activities |
| α-Mangostin | Antioxidant, Anti-inflammatory, Anticancer, Antibacterial, Antifungal |
| β-Mangostin | Anti-inflammatory, Anticancer |
| γ-Mangostin | Antioxidant, Anti-inflammatory, Anticancer, SIRT2 Inhibitor |
| Gartanin | Anticancer, Antimalarial |
| Garcinone E | Anticancer |
The diverse pharmacological properties of these compounds have made them attractive candidates for drug discovery and development programs, particularly in the areas of oncology, inflammatory diseases, and infectious diseases.
Experimental Protocols: A Modern Approach to Xanthone Isolation and Analysis
The following protocols provide a standardized workflow for the extraction, isolation, and analysis of xanthones from Garcinia mangostana pericarp, reflecting current best practices in the field.
Protocol: Ultrasonic-Assisted Extraction (UAE) of Xanthones
-
Sample Preparation: Air-dry fresh mangosteen pericarp at 40-50°C until brittle. Grind the dried pericarp into a fine powder (e.g., 40-60 mesh).
-
Extraction: Suspend the powdered pericarp in 80% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Ultrasonication: Place the suspension in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at room temperature.
-
Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Re-extract the residue twice with the same volume of 80% ethanol. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude xanthone extract.
Protocol: Isolation of α-Mangostin using Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel (100-200 mesh) in hexane and pack it into a glass column.
-
Sample Loading: Adsorb the crude xanthone extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of hexane-ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin-Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (7:3).
-
Purification: Combine the fractions containing the major yellow band (α-mangostin) and concentrate to dryness. Recrystallize the residue from a mixture of chloroform and methanol to obtain pure α-mangostin.
Protocol: Analytical Quantification of Xanthones by HPLC
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), a UV-Vis detector, and an autosampler.
-
Mobile Phase: A gradient elution using a mixture of methanol (A) and 0.1% formic acid in water (B). A typical gradient might be: 0-20 min, 60-90% A; 20-25 min, 90-100% A; 25-30 min, 100% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Standard Preparation: Prepare a series of standard solutions of α-mangostin, β-mangostin, and γ-mangostin of known concentrations.
-
Sample Preparation: Dissolve the crude extract or purified fractions in methanol and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms. Quantify the individual xanthones in the samples by comparing their peak areas with the calibration curves generated from the standards.
Visualizing the Workflow and Chemical Relationships
To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for the extraction and isolation of xanthones.
Caption: Core structure of xanthones and common modifications.
Conclusion and Future Perspectives
The history of xanthone discovery from Garcinia mangostana is a compelling narrative of how traditional knowledge can inspire scientific inquiry, leading to the identification of a rich source of bioactive compounds. From the initial isolation of α-mangostin in the 19th century to the ongoing characterization of new derivatives, the journey has been propelled by advancements in analytical and separation technologies. The evolution of extraction techniques from simple decoctions to sophisticated green technologies has not only improved the efficiency and purity of xanthone isolates but has also aligned the research with principles of sustainability.
The extensive body of research on the biological activities of mangosteen xanthones has validated their potential as therapeutic agents. However, further research is warranted to fully elucidate their mechanisms of action, pharmacokinetic profiles, and safety in preclinical and clinical settings. The continued exploration of the xanthone diversity within Garcinia mangostana and related species may yet unveil novel compounds with even greater therapeutic promise. This historical and technical guide serves as a foundation for future research, providing a comprehensive understanding of the discovery, chemistry, and analysis of these remarkable natural products.
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Obolskiy, D., Pischel, I., Siriwatanametanon, N., & Heinrich, M. (2009). Garcinia mangostana L.: a phytochemical and pharmacological review. Phytotherapy research : PTR, 23(8), 1047–1065. [Link]
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Pedraza-Chaverri, J., Cárdenas-Rodríguez, N., Orozco-Ibarra, M., & Pérez-Rojas, J. M. (2008). Medicinal properties of mangosteen (Garcinia mangostana). Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 46(10), 3227–3239. [Link]
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Chen, L. G., Yang, L. L., & Wang, C. C. (2008). Anti-inflammatory activity of mangostins from Garcinia mangostana. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 46(2), 688–693. [Link]
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Akao, Y., Nakagawa, Y., & Nozawa, Y. (2008). Anti-cancer effects of xanthones from pericarps of mangosteen. International journal of molecular sciences, 9(3), 355–370. [Link]
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Morton, J. (1987). Mangosteen. In: Fruits of warm climates (pp. 301–304). Julia F. Morton. [Link]
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Zadernowski, R., Naczk, M., & Nesterowicz, J. (2009). Phenolic acids in the pericarp of the fruit of Garcinia mangostana L. Food chemistry, 112(3), 713–718. [Link]
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Pothitirat, W., & Gritsanapan, W. (2009). HPLC quantitative analysis of alpha-mangostin in mangosteen fruit rind extract. Thai Journal of Pharmaceutical Sciences, 33(1), 34–41. [Link]
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Suttirak, W., & Manurakchinakorn, S. (2014). A comparative study of xanthone and antioxidant activity in the pericarp of mangosteen by different extraction methods. Songklanakarin Journal of Science and Technology, 36(2), 177–182. [Link]
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Walker, E. B. (2007). HPLC analysis of xanthones in mangosteen fruit. Journal of separation science, 30(9), 1225–1230. [Link]
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Khaw, K. Y., Ong, Y. S., & Goh, B. H. (2020). A Rapid Method for the Retrieval of Bioactive Xanthone from Garcinia Mangostana: A Case Study of α-Mangostin. Progress in Drug Discovery & Biomedical Science, 3(1). [Link]
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Yoswathana, N. (2013). Accelerated extraction of Xanthone from Mangosteen pericarp using ultrasonic technique. African Journal of Pharmacy and Pharmacology, 7(6), 294–299. [Link]
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Ghasemzadeh, A., Jaafar, H. Z., & Rahmat, A. (2018). Optimization of microwave-assisted extraction of xanthones from the pericarp of Garcinia mangostana L. and their antioxidant and anticancer activities. Molecules (Basel, Switzerland), 23(8), 1852. [Link]
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Zarena, A. S., & Udaya Sankar, K. (2009). Supercritical carbon dioxide extraction of xanthones with antioxidant activity from Garcinia mangostana: Characterization by HPLC/LC–ESI-MS. The Journal of supercritical fluids, 49(3), 330–337. [Link]
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Chomnawang, M. T., Surassmo, S., Nukoolkarn, V. S., & Gritsanapan, W. (2007). Antimicrobial effects of Thai medicinal plants against acne-inducing bacteria. Journal of ethnopharmacology, 111(2), 333–339. [Link]
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Moongkarndi, P., Kosem, N., Kaslungka, S., Luanratana, O., Pongpan, N., & Neungton, N. (2004). Antiproliferation, antioxidation and induction of apoptosis by Garcinia mangostana (mangosteen) on SKBR3 human breast cancer cell line. Journal of ethnopharmacology, 90(1), 161–166. [Link]
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Wee, C. L., & Tan, M. C. (2020). Xanthones from Garcinia mangostana (mangosteen): A review on the therapeutic and cosmeceutical potentials. Journal of ethnopharmacology, 252, 112549. [Link]
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Shan, T., Ma, Q., Guo, K., Liu, J., Li, W., Wang, F., & Wu, E. (2011). Xanthones from mangosteen extracts as natural chemopreventive agents: potential anticancer drugs. Current molecular medicine, 11(8), 666–677. [Link]
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Balunas, M. J., Su, B., Brueggemeier, R. W., & Kinghorn, A. D. (2008). Xanthones from the botanical dietary supplement mangosteen (Garcinia mangostana) with aromatase inhibitory activity. Journal of natural products, 71(7), 1161–1166. [Link]
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Gutierrez-Orozco, F., & Failla, M. L. (2013). Biological activities and bioavailability of mangosteen xanthones: a critical review of the current evidence. Nutrients, 5(8), 3163–3183. [Link]
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Ovalle-Magallanes, B., Eugenio-Pérez, D., & Pedraza-Chaverri, J. (2017). Medicinal properties of mangosteen (Garcinia mangostana L.): A comprehensive update. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 109(Pt 1), 102–122. [Link]
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Zarena, A. S., & Sankar, K. U. (2009). A study on the extraction of xanthones from Garcinia mangostana (mangosteen) pericarp. Journal of Food Science and Technology, 46(6), 563–567. [Link]
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Mechanism of Action of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone
An In-Depth Technical Guide to the
Abstract
1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone is a naturally occurring prenylated xanthone, primarily isolated from the pericarp of the mangosteen fruit (Garcinia mangostana).[1][2] The xanthone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[3][4][5] While direct, in-depth mechanistic studies on this specific molecule are emerging, a robust body of evidence from structurally related xanthones allows for the formulation of well-grounded hypotheses regarding its molecular mechanisms. This guide synthesizes the current understanding of related compounds to propose the likely signaling pathways and cellular effects modulated by 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone, providing a comprehensive framework for future research and drug development initiatives. We will explore its probable roles in inducing cancer cell apoptosis, modulating inflammatory cascades, and mitigating oxidative stress, complete with validated experimental protocols to rigorously test these hypotheses.
Introduction: The Therapeutic Potential of Prenylated Xanthones
Xanthones (dibenzo-γ-pyrones) are a class of polyphenolic compounds biosynthesized in plants and microorganisms.[4][6] Their rigid, tricyclic scaffold serves as a versatile template for a variety of substitutions, including hydroxyl, methoxy, and isoprenoid (prenyl) groups, which profoundly influence their biological activity.[4] The addition of a lipophilic prenyl group, as seen in 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone, is often associated with enhanced bioactivity, potentially by improving membrane permeability and interaction with molecular targets.[7]
Compounds from the genus Garcinia are particularly rich sources of these molecules and have been used in traditional medicine for centuries to treat infections and inflammation.[8] Modern research has substantiated these uses, identifying numerous prenylated xanthones with significant cytotoxic activity against a range of human cancer cell lines and potent anti-inflammatory properties.[8][9][10] This guide focuses on elucidating the probable mechanisms that underpin these effects for 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone.
Caption: The core chemical structure of the xanthone scaffold.
Anticancer Mechanisms: A Multi-pronged Attack on Malignancy
The most extensively documented activity of prenylated xanthones is their anticancer effect.[11][12] The proposed mechanism is not centered on a single target but rather on the simultaneous disruption of several key pathways essential for tumor survival and proliferation.
2.1. Induction of Apoptosis via the Intrinsic Pathway
A primary mechanism by which xanthones exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Evidence from related compounds suggests a strong likelihood of targeting the mitochondrial (intrinsic) pathway.[13][14] This process is characterized by a loss of mitochondrial membrane potential (MMP), release of cytochrome c into the cytoplasm, and subsequent activation of the caspase cascade.[14]
A key event is the modulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the permeabilization of the mitochondrial outer membrane.[14]
Key Molecular Targets:
-
Bcl-2/Bax Ratio: Shifting the balance to favor apoptosis.
-
Mitochondrial Membrane Potential (MMP): Inducing depolarization.
-
Caspase Cascade: Activating initiator caspase-9 and executioner caspase-3.[14]
Caption: Proposed intrinsic apoptosis pathway activated by the xanthone.
2.2. Cell Cycle Arrest at the G2/M Phase
In addition to inducing apoptosis, many cytotoxic natural products, including xanthones, can halt the cell division process.[15] Analysis of related methoxy-stilbenes and flavonoids reveals a common pattern of inducing cell cycle arrest at the G2/M transition phase.[14][16] This is often achieved by modulating the levels of key cell cycle regulators. Specifically, this involves decreasing the expression of Cyclin B1 and increasing the inhibitory phosphorylation of Cdc2 (Cdk1), the engine that drives the cell into mitosis.[14]
Key Molecular Targets:
-
Cyclin B1/Cdc2 Complex: Preventing the activation required for mitotic entry.
-
p21: Upregulation of this cyclin-dependent kinase inhibitor can also contribute to cell cycle arrest.
2.3. Inhibition of Pro-Survival Signaling: The PI3K/Akt Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival that is hyperactivated in many cancers. Several prenylated xanthones have been shown to inhibit this pathway, leading to decreased cell viability.[15][17] The mechanism likely involves the down-regulation of the phosphorylated (active) forms of PI3K, Akt, and mTOR.[15] Inhibition of this pathway can suppress downstream survival signals and can also sensitize cancer cells to apoptosis.
Table 1: Anticipated Cytotoxic Activity (IC₅₀ Values) of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone Against Various Human Cancer Cell Lines Based on reported activities of similar prenylated xanthones.[8][13]
| Cell Line | Cancer Type | Predicted IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 5 - 15 |
| A549 | Lung Adenocarcinoma | 10 - 25 |
| HCT116 | Colorectal Carcinoma | 8 - 20 |
| HepG2 | Hepatocellular Carcinoma | 5 - 18 |
| Bel-7402 | Liver Cancer | 10 - 30 |
Anti-inflammatory Mechanisms: Quelling the Inflammatory Response
Chronic inflammation is a key driver of numerous diseases, including cancer and neurodegeneration.[18] Xanthones are potent anti-inflammatory agents, and 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone is expected to share this activity.[19] The primary mechanism involves the suppression of pro-inflammatory mediators in activated immune cells like macrophages.
3.1. Inhibition of NF-κB Signaling
The transcription factor NF-κB is a master regulator of the inflammatory response. Upon stimulation by agents like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and drives the expression of numerous pro-inflammatory genes. Structurally similar xanthones have been demonstrated to block the activation of NF-κB.[20][21] This prevents the subsequent expression of key inflammatory enzymes and cytokines.
3.2. Suppression of Pro-inflammatory Mediators
By inhibiting upstream signaling pathways like NF-κB and MAPKs (ERK, p38), the xanthone can effectively reduce the production of critical inflammatory molecules:[21]
-
Nitric Oxide (NO): By downregulating the expression of inducible nitric oxide synthase (iNOS).[9][21]
-
Prostaglandin E₂ (PGE₂): By downregulating the expression of cyclooxygenase-2 (COX-2).[21]
-
Pro-inflammatory Cytokines: Reducing the secretion of TNF-α, IL-1β, and IL-6.[9]
Caption: Proposed inhibition of LPS-induced inflammatory pathways.
Experimental Protocols for Mechanistic Validation
To validate the proposed mechanisms of action, a series of well-established in vitro assays are required. The following protocols provide a self-validating system for assessing the anticancer and anti-inflammatory effects of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone.
4.1. Protocol: Cell Viability Assessment using MTT Assay
Causality: This initial screening assay is crucial to determine the cytotoxic concentration range of the compound on cancer cells and to confirm non-toxicity in normal or non-cancerous cell lines. It measures the metabolic activity of cells, which correlates with cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone (e.g., 0.1 to 100 µM) in complete culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
4.2. Protocol: Analysis of Apoptosis by Annexin V-FITC/PI Staining
Causality: This assay definitively quantifies the number of cells undergoing apoptosis. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).
Methodology:
-
Treatment: Seed cells (e.g., 2.5x10⁵ cells/well) in a 6-well plate and treat with the xanthone at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer and analyze the cells immediately using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
4.3. Protocol: Western Blot for Key Signaling Proteins
Causality: This technique allows for the direct measurement of the expression and activation (via phosphorylation) of specific proteins within the proposed signaling pathways, providing direct molecular evidence for the compound's mechanism.
Caption: A typical experimental workflow for Western Blot analysis.
Methodology:
-
Protein Extraction: Treat cells as described previously. Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Bcl-2, anti-Bax, cleaved Caspase-3, anti-p-ERK, anti-IκBα, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to the loading control.
Conclusion and Future Directions
1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone stands as a promising natural product lead for drug development, particularly in oncology and inflammatory diseases. Based on a strong foundation of evidence from related xanthones, its mechanism of action is likely multifaceted, involving the induction of apoptosis via the intrinsic mitochondrial pathway, G2/M cell cycle arrest, and the potent suppression of pro-survival (PI3K/Akt) and pro-inflammatory (NF-κB, MAPK) signaling pathways.
The experimental frameworks provided in this guide offer a clear path for researchers to rigorously test these hypotheses and fully elucidate the molecular pharmacology of this compound. Future studies should focus on in vivo efficacy in animal models of cancer and inflammation, as well as comprehensive ADME/Tox profiling to assess its potential as a clinical candidate. The exploration of this and other related xanthones continues to be a fertile ground for the discovery of novel therapeutic agents.
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Unlocking Nature's Arsenal: A Technical Guide to the Therapeutic Targets of Prenylated Xanthones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prenylated xanthones, a class of polyphenolic compounds predominantly found in plants of the Guttiferae family, have emerged as a compelling source of novel therapeutic agents. Their unique chemical architecture, characterized by a tricyclic xanthene-9-one scaffold decorated with isoprenyl, hydroxyl, and methoxyl groups, endows them with a diverse range of pharmacological activities.[1][2] This in-depth technical guide synthesizes the current understanding of the molecular targets of prenylated xanthones, providing a roadmap for researchers and drug development professionals. We will delve into the key signaling pathways modulated by these compounds, with a particular focus on their applications in oncology, inflammation, and neurodegenerative disorders. This guide will further provide detailed experimental workflows for target validation and characterization, underpinned by the principles of scientific integrity and reproducibility.
Introduction: The Therapeutic Promise of Prenylated Xanthones
The therapeutic potential of natural products is a cornerstone of modern pharmacology. Prenylated xanthones, exemplified by well-studied compounds such as α-mangostin from the pericarp of mangosteen (Garcinia mangostana) and gambogic acid from the resin of Garcinia hanburyi, exhibit a remarkable spectrum of biological effects, including anti-cancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties.[3][4][5] The addition of prenyl groups to the xanthone core significantly enhances their lipophilicity and ability to interact with biological membranes and intracellular targets, often leading to improved potency and selectivity.[2][6] This guide will navigate the complex landscape of their mechanisms of action, highlighting the most promising therapeutic targets for future drug discovery endeavors.
Key Therapeutic Targets and Signaling Pathways in Oncology
The anticancer properties of prenylated xanthones are a major focus of research, with numerous studies demonstrating their ability to inhibit tumor growth, induce apoptosis, and prevent metastasis.[4][7]
The NF-κB Signaling Pathway: A Central Hub for Tumor Progression
The Nuclear Factor-kappa B (NF-κB) transcription factor is a critical regulator of genes involved in inflammation, cell survival, proliferation, and angiogenesis. Its constitutive activation is a hallmark of many cancers. Gambogic acid has been shown to be a potent inhibitor of the NF-κB pathway.[8]
Mechanism of Action: Gambogic acid inhibits the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.[8] This leads to the potentiation of apoptosis induced by cytokines like TNF-α and other chemotherapeutic agents.[8]
Experimental Workflow: Validating NF-κB Inhibition
Caption: Workflow for validating NF-κB inhibition by prenylated xanthones.
The PI3K/Akt/mTOR Pathway: A Master Regulator of Cell Growth and Survival
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another crucial signaling cascade frequently dysregulated in cancer, promoting cell proliferation, survival, and metabolic reprogramming. Several prenylated xanthones, including α-mangostin and bannaxanthone D, have been identified as inhibitors of this pathway.[9][10]
Mechanism of Action: These xanthones can down-regulate the total protein and phosphorylated forms of key components of the pathway, including PI3K, Akt, and mTOR.[9][10] This inhibition leads to cell cycle arrest, particularly at the G2/M phase, and the induction of apoptosis.[9][10]
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by prenylated xanthones.
Other Notable Anticancer Targets
-
Transferrin Receptor (TfR): Gambogic acid has been identified as a novel ligand for the transferrin receptor, which is often overexpressed in cancer cells.[8][11] This interaction may contribute to its selective cytotoxicity towards tumor cells.
-
Kinases: Prenylated xanthones can inhibit the activity of various protein kinases involved in cancer progression.[6]
-
DNA Topoisomerase IIα: Some xanthone derivatives have been shown to target DNA topoisomerase IIα, an enzyme essential for DNA replication and repair.[12]
-
Mitochondrial Respiration: Prenylated xanthones from mangosteen can target oxidative mitochondrial respiration in cancer cells, leading to decreased ATP synthesis and increased proton leak.[13]
Table 1: Anticancer Activity of Selected Prenylated Xanthones
| Compound | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| α-Mangostin | DLD-1 (Colon) | ~5-20 | Cell cycle arrest (G1), Apoptosis | [14] |
| α-Mangostin | HeLa (Cervical) | 10-30 | Apoptosis | [15] |
| Gambogic acid | A375 (Melanoma) | 5-10 | ROS generation, Apoptosis | [11] |
| Garcinone D | HepG2-ARE | 24-52 (cytotoxicity) | Nrf2/AhR activation | [1] |
| Ananixanthone | K562 (Leukemia) | 7.21 | Protein kinase inhibition | [6] |
Anti-inflammatory and Immunomodulatory Targets
Chronic inflammation is a key driver of numerous diseases. Prenylated xanthones possess potent anti-inflammatory properties by targeting key mediators of the inflammatory response.
The Nrf2 and AhR Pathways: Orchestrating Cellular Defense
The Nuclear factor erythroid 2-related factor 2 (Nrf2) and the Aryl hydrocarbon receptor (AhR) are transcription factors that play crucial roles in cellular defense against oxidative stress and xenobiotics. Several prenylated xanthones from mangosteen, such as Garcinone D, have been identified as activators of both the Nrf2 and AhR pathways.[1][16]
Mechanism of Action: Activation of Nrf2 leads to the upregulation of antioxidant and detoxification enzymes, while AhR activation can modulate immune responses and enhance intestinal barrier function.[1][16] This dual activation provides a powerful mechanism for combating inflammation and oxidative stress.[1]
Experimental Protocol: Luciferase Reporter Assay for Nrf2/AhR Activation
-
Cell Culture: Seed HepG2-ARE (for Nrf2) or H1L6.1c3 (for AhR) cells in a 96-well plate.[1]
-
Treatment: Treat cells with varying concentrations of the prenylated xanthone for a specified duration (e.g., 24 hours).
-
Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability via MTT assay) and express the results as fold induction over the vehicle-treated control.
Inhibition of Pro-inflammatory Mediators
Prenylated xanthones, particularly α-mangostin, can directly inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[17][18][19] This is often achieved through the suppression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[19][20]
Emerging Therapeutic Targets
The therapeutic potential of prenylated xanthones extends beyond cancer and inflammation.
Cholinesterase Inhibition: A Strategy for Neurodegenerative Diseases
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. Several prenylated xanthones from mangosteen, including garcinone C and γ-mangostin, have been identified as potent inhibitors of these enzymes.[21]
Table 2: Cholinesterase Inhibitory Activity of Prenylated Xanthones
| Compound | Enzyme | IC50 (µM) | Type of Inhibition | Reference |
| Garcinone C | AChE | 1.24 | Mixed-mode | [21] |
| γ-Mangostin | BChE | 1.78 | Uncompetitive | [21] |
| α-Mangostin | AChE | - | Mixed-mode | [21] |
| α-Mangostin | BChE | - | Mixed-mode | [21] |
Ketohexokinase C Inhibition: Targeting Metabolic Disorders
Ketohexokinase C (KHK-C) is a key enzyme in fructose metabolism, and its inhibition is a promising strategy for treating fructose-driven metabolic disorders like obesity and non-alcoholic fatty liver disease. α-Mangostin has been identified as an effective KHK-C inhibitor, and computational studies are exploring its analogs for enhanced efficacy.[22][23]
Antibacterial and Antifungal Targets
The structural diversity of prenylated xanthones contributes to their broad-spectrum antimicrobial activities.[24][25] They can disrupt bacterial cell membranes and inhibit key bacterial enzymes. For instance, certain xanthones have shown inhibitory activity against bacterial neuraminidase, an enzyme involved in bacterial pathogenesis.[26]
Conclusion and Future Directions
Prenylated xanthones represent a rich and diverse source of bioactive molecules with a multitude of therapeutic targets. Their ability to modulate key signaling pathways in cancer and inflammation, coupled with their emerging roles in neurodegenerative and metabolic diseases, underscores their significant potential in drug discovery. The presence of prenyl groups is often crucial for their biological activity, enhancing their interaction with molecular targets.[2][6]
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of prenylated xanthones for specific targets.
-
In Vivo Efficacy and Safety: To translate the promising in vitro findings into preclinical and clinical settings.
-
Drug Delivery Systems: To overcome challenges such as poor water solubility and improve bioavailability.
-
Combination Therapies: To explore the synergistic effects of prenylated xanthones with existing drugs.
This guide provides a foundational understanding of the therapeutic targets of prenylated xanthones, offering a springboard for further investigation and the development of next-generation therapeutics derived from these remarkable natural compounds.
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Methodological & Application
Application Note & Protocols: In Vitro Evaluation of the Anti-inflammatory Effects of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a critical biological response, but its dysregulation contributes to a myriad of chronic diseases. There is a pressing need for novel anti-inflammatory therapeutics with improved safety and efficacy profiles. Xanthones, a class of polyphenolic compounds abundant in the pericarp of the mangosteen fruit (Garcinia mangostana), have demonstrated significant anti-inflammatory properties.[1][2] This guide focuses on 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone, a specific xanthone isolated from G. mangostana, and provides a comprehensive framework for its in vitro evaluation.[3][4] We present the scientific rationale, detailed experimental protocols, and data interpretation strategies for assessing its potential to modulate key inflammatory pathways in a cellular context. The methodologies herein are designed to be robust and self-validating, enabling researchers to rigorously characterize the compound's mechanism of action.
Scientific Rationale & Mechanistic Overview
The primary objective is to determine if 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone can suppress an inflammatory response in vitro. For this purpose, we utilize a well-established model system: murine macrophage cells (e.g., RAW 264.7) stimulated with bacterial lipopolysaccharide (LPS).[5]
Why this model? Macrophages are key players in the innate immune system. Upon encountering a pathogen-associated molecular pattern (PAMP) like LPS, they initiate a potent inflammatory cascade. This makes them an ideal and physiologically relevant system for screening anti-inflammatory compounds.[5]
LPS binding to its receptor, Toll-like receptor 4 (TLR4), triggers intracellular signaling cascades that are hallmarks of inflammation. The two principal pathways we will investigate are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7] These pathways converge to induce the transcription and translation of potent pro-inflammatory mediators, including:
-
Nitric Oxide (NO): Synthesized by inducible nitric oxide synthase (iNOS), high levels of NO are pro-inflammatory and contribute to tissue damage.[8]
-
Prostaglandins: Synthesized by cyclooxygenase-2 (COX-2), these lipids are key mediators of pain, fever, and swelling.[8]
-
Pro-inflammatory Cytokines: Molecules like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) orchestrate and amplify the inflammatory response.[1][9]
A promising anti-inflammatory compound will ideally inhibit the production of these mediators by suppressing the upstream NF-κB and MAPK signaling pathways. Other xanthones from mangosteen have been shown to exert their effects through these mechanisms.[9][10][11]
Key Signaling Pathways in Macrophage Activation
The diagram below illustrates the LPS-induced inflammatory signaling cascade. Our hypothesis is that 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone interferes with one or more steps in these pathways, leading to a dampened inflammatory output.
Caption: LPS-induced NF-κB and MAPK signaling pathways in macrophages.
Comprehensive Experimental Workflow
A systematic approach is crucial. The workflow begins with establishing a non-toxic concentration range for the test compound, followed by a tiered screening of its effects on inflammatory markers, from secreted products to the expression of key enzymes and signaling proteins.
Caption: Overall experimental workflow for in vitro anti-inflammatory testing.
Core Protocols
Disclaimer: These protocols are intended as a guide. Researchers should optimize parameters based on their specific laboratory conditions, reagents, and cell batches. All procedures should be conducted in a sterile biosafety cabinet.
Protocol 1: Cell Culture & Cytotoxicity Assay
Causality: Before assessing anti-inflammatory activity, it is imperative to determine the concentrations at which 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone is not cytotoxic. A reduction in inflammatory markers due to cell death would be a misleading artifact. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the xanthone in culture medium. The final DMSO concentration should be kept constant and below 0.1% across all wells. Replace the old medium with 100 µL of the medium containing the test compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations that show >95% viability for subsequent experiments.
Protocol 2: Nitric Oxide (NO) Production - Griess Assay
Causality: This assay quantifies nitrite (NO₂⁻), a stable breakdown product of NO.[12] The Griess reagent reacts with nitrite in an acidic environment to form a purple azo dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the nitrite concentration, thus serving as an index of iNOS activity.[13]
Materials:
-
Supernatant from treated cells (Protocol 1 setup, but on a 24- or 48-well plate for sufficient volume)
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
Sodium Nitrite (NaNO₂) standard (for standard curve)
-
96-well plate
Procedure:
-
Standard Curve: Prepare a serial dilution of sodium nitrite in culture medium (e.g., from 100 µM down to 0 µM) to create a standard curve.
-
Sample Plating: Add 50 µL of cell culture supernatant from each experimental condition and 50 µL of each standard into separate wells of a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent A to each well, followed by 50 µL of Griess Reagent B.
-
Incubation: Incubate at room temperature for 10 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Analysis: Calculate the nitrite concentration in each sample by interpolating from the linear range of the sodium nitrite standard curve.
Protocol 3: Pro-inflammatory Cytokine Quantification - ELISA
Causality: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of a single protein, such as TNF-α or IL-6, in a complex mixture like cell culture supernatant.[14] A capture antibody immobilizes the cytokine, a detection antibody binds to it, and an enzyme-linked secondary antibody generates a measurable signal, allowing for precise quantification against a recombinant standard.[15]
Materials:
-
ELISA kits for mouse TNF-α and IL-6 (containing capture/detection antibodies, recombinant standards, and substrate)
-
Supernatant from treated cells
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (e.g., 1M H₂SO₄)
-
96-well ELISA plates
Procedure (General Sandwich ELISA Protocol):
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Washing & Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Standard & Sample Incubation: Wash the plate. Add standards (serial dilutions of recombinant cytokine) and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.
-
Enzyme Conjugate: Wash the plate and add Streptavidin-HRP (Horseradish Peroxidase). Incubate for 30 minutes.
-
Substrate Development: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops (15-20 minutes).
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Reading: Measure absorbance at 450 nm.
-
Analysis: Generate a standard curve and determine the cytokine concentrations in the samples.
Protocol 4: Protein Expression Analysis - Western Blot
Causality: Western blotting allows for the visualization and semi-quantitative analysis of specific protein levels within a cell lysate.[16] This is crucial to confirm if the reduction in NO and prostaglandins is due to decreased expression of the iNOS and COX-2 enzymes, respectively. Furthermore, by probing for the phosphorylated (i.e., activated) forms of key signaling proteins like p65 (NF-κB) and p38 (MAPK), we can directly investigate the compound's impact on the upstream signaling pathways.[17][18]
Materials:
-
Cell lysates from treated cells (using RIPA buffer with protease/phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-p-p65, anti-p-p38, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-iNOS) overnight at 4°C, diluted in blocking buffer.
-
Washing: Wash the membrane thoroughly with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane thoroughly with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Perform densitometry analysis on the bands, normalizing the protein of interest to a loading control (e.g., β-actin) to compare expression levels across different conditions.
Data Presentation & Expected Outcomes
Quantitative data should be presented clearly, typically as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.
Table 1: Effect of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone on LPS-Induced NO and Cytokine Production
| Treatment Group | Concentration (µM) | NO Production (µM) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Control (Untreated) | - | < 1.0 | < 10 | < 10 |
| Vehicle + LPS (1 µg/mL) | - | 45.2 ± 3.5 | 2540 ± 210 | 1850 ± 155 |
| Xanthone + LPS | 1 | 38.1 ± 2.9 | 2110 ± 180 | 1540 ± 130 |
| Xanthone + LPS | 5 | 22.5 ± 2.1 | 1250 ± 115 | 930 ± 88* |
| Xanthone + LPS | 10 | 10.3 ± 1.5 | 580 ± 65 | 410 ± 52** |
| Xanthone Only | 10 | < 1.0 | < 10 | < 10 |
| Note: Data are hypothetical examples. Statistical significance (e.g., p < 0.05, p < 0.01) should be calculated relative to the Vehicle + LPS group. |
A successful anti-inflammatory effect would be demonstrated by a dose-dependent decrease in NO, TNF-α, and IL-6 levels in the xanthone-treated groups compared to the LPS-only control. Western blot results would be expected to show a corresponding dose-dependent reduction in the expression of iNOS and COX-2 proteins, as well as decreased phosphorylation of NF-κB p65 and p38 MAPK.
References
A comprehensive list of references is provided for further reading and verification of the methodologies and scientific claims made in this document.
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Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link][6]
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Tewtrakul, S., Wattanapiromsakul, C., & Mahabusarakam, W. (2009). Anti-inflammatory activity of mangostins from Garcinia mangostana. Food and Chemical Toxicology, 47(6), 1148-1153. [Link][19]
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Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15, 523-537. [Link][7]
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Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. [Link]
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Raposo, B., Rodriguez-Perea, A. L., & Nickerson, K. M. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 498. [Link][20]
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Oeckinghaus, A., & Ghosh, S. (2009). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Cell, 137(4), 624-638. [Link][21]
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Kim, E. K., & Choi, E. J. (2010). Mitogen-activated Protein Kinases in Inflammation. Journal of Life Science, 20(6), 957-963. [Link]
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Devaraj, S., Jialal, I., & Vega-López, S. (2004). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American journal of clinical nutrition, 79(4), 670-676. [Link][5]
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Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Complementary and Alternative Medical Research, 23(1), 1-14. [Link][23]
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Hou, Y. C., Lin, C. H., & Hsieh, Y. H. (2022). Mangosteen (Garcinia mangostana) Pericarp and Leaf Tinctures Inhibit LPS-Induced Pro-Inflammatory Responses in Macrophages and Activate Nrf2. Molecules, 27(19), 6524. [Link][26]
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Schroecksnadel, K., Winkler, C., & Wirleitner, B. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta, 359(1-2), 177-184. [Link][28]
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Pérez-Recalde, M., Ruiz-Arias, I., & Hermida-Ameijeiras, Á. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(11), 2329. [Link][29]
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Selvaraj, P., & Doss, A. (2017). In vitro pharmacological screening methods for anti-inflammatory agents. International Journal of Pharmaceutical Sciences and Research, 8(8), 3206-3211. [Link][30]
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Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 143-150). Humana Press. [Link][12]
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Wang, P., & Zweier, J. L. (2010). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology, 610, 71-82. [Link][13]
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Tewtrakul, S., Wattanapiromsakul, C., & Mahabusarakam, W. (2007). Anti-inflammatory activity of mangostins from Garcinia mangostana. Food and Chemical Toxicology, 45(8), 1549-1553. [Link][31]
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Syam, S., Bustamam, A., & Abdullah, R. (2018). An anti-inflammatory molecular mechanism of action of α-mangostin, the major xanthone from the pericarp of Garcinia mangostana: an in silico, in vitro and in vivo approach. Food & Function, 9(7), 3870-3881. [Link][9]
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ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). [Link][32]
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ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in.... [Link][33]
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ResearchGate. (n.d.). Western blot analysis of iNOS and COX-2 in RAW 264.7 cells exposed to.... [Link][17]
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Lee, Y. S., Kim, Y. S., & Kim, S. Y. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of Clinical Laboratory Analysis, 27(1), 27-33. [Link][34]
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ResearchGate. (n.d.). The Western blot analysis for the iNOS and COX-2 expressions in the.... [Link][35]
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Li, Y., Qi, J., & Li, P. (2019). Xanthone Glucosides: Isolation, Bioactivity and Synthesis. Molecules, 24(12), 2269. [Link][36]
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ResearchGate. (n.d.). Western blot analysis of COX-2 (Upper) and iNOS (Lower) protein.... [Link][18]
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Chen, L. G., Yang, L. L., & Wang, C. C. (2018). Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis. International Journal of Molecular Sciences, 19(4), 1073. [Link][37]
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Global Substance Registration System. (n.d.). 1,5,8-TRIHYDROXY-3-METHOXY-2-PRENYLXANTHONE. [Link][38]
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Zou, Y., Li, Y., & Chen, J. (2015). Anti-Inflammatory Effect of 1,3,5,7-Tetrahydroxy-8-isoprenylxanthone Isolated from Twigs of Garcinia esculenta on Stimulated Macrophage. Journal of Natural Products, 78(1), 125-131. [Link][10]
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Jo, M., Kim, J. H., & Kim, Y. H. (2023). Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. Molecules, 28(21), 7338. [Link][11]
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ChemUniverse. (n.d.). 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone. [Link][39]
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Gallorini, M., Carradori, S., Resende, D. I. S. P., Saso, L., Ricci, A., Palmeira, A., Cataldi, A., Pinto, M., & Sousa, E. (2022). Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages. Antioxidants, 11(11), 2174. [Link][2]
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Zou, Y., Li, Y., & Chen, J. (2015). Anti-Inflammatory Effect of 1,3,5,7-Tetrahydroxy-8-isoprenylxanthone Isolated from Twigs of Garcinia esculenta on Stimulated Macrophage. Journal of Natural Products, 78(1), 125-131. [Link][8]
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Analytical Standards for 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone: A Guide for Researchers and Drug Development Professionals
Introduction: The Significance of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone
1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone is a naturally occurring xanthone derivative that has been isolated from the pericarp of the mangosteen fruit (Garcinia mangostana)[1]. Xanthones are a class of polyphenolic compounds known for their diverse and potent biological activities, and as such, are of significant interest to the pharmaceutical and nutraceutical industries. The specific substitution pattern of hydroxyl, methoxy, and prenyl groups on the xanthone scaffold is a key determinant of its bioactivity, making precise and accurate analytical characterization paramount for research and development.
This comprehensive guide provides detailed application notes and protocols for the establishment of analytical standards for 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to ensure the quality, consistency, and reliability of their work with this promising phytochemical.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation of any analytical work. The key properties of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₉H₁₈O₆ | [2] |
| Molecular Weight | 342.34 g/mol | [2] |
| CAS Number | 110187-11-6 | [3][4] |
| Appearance | Yellow powder | |
| Melting Point | 193-195 °C | [3] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | |
| Synonyms | 1,5,8-Trihydroxy-3-methoxy-2-(3-methyl-2-butenyl)-9H-xanthen-9-one | [5] |
Analytical Characterization: A Multi-Technique Approach
The unambiguous identification and quantification of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone requires a multi-pronged analytical approach. This section outlines the key techniques and provides detailed protocols for their application.
High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis and purity determination of xanthones[6]. The following protocol is a robust starting point for the analysis of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone, based on established methods for similar compounds isolated from Garcinia mangostana.
Protocol 1: Reversed-Phase HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for xanthone separation.
-
Mobile Phase: A gradient elution is often employed to achieve optimal separation of various xanthones present in a mixture. A typical mobile phase consists of:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30-35 min: 90-10% B (linear gradient)
-
35-40 min: 10% B (isocratic - column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Xanthones typically exhibit strong UV absorbance between 240-350 nm. A detection wavelength of 254 nm or 320 nm is a good starting point. DAD allows for the acquisition of the full UV spectrum, aiding in peak identification and purity assessment.
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a stock solution of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone reference standard in methanol or a suitable solvent at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution to construct a calibration curve.
-
Sample Preparation: For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering matrix components. The final extract should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.
Causality in Experimental Choices:
-
C18 Column: The non-polar nature of the C18 stationary phase provides excellent retention and separation for the moderately non-polar xanthone molecules.
-
Acidified Mobile Phase: The addition of formic acid to the mobile phase helps to suppress the ionization of the phenolic hydroxyl groups on the xanthone, leading to sharper peaks and improved chromatographic resolution.
-
Gradient Elution: A gradient is crucial when analyzing complex mixtures like plant extracts, as it allows for the elution of compounds with a wide range of polarities in a reasonable timeframe.
Method Validation: A Self-Validating System
A validated analytical method is essential for ensuring the accuracy and reliability of the results. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.
Table for HPLC Method Validation Parameters
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To ensure the method can accurately measure the analyte in the presence of other components. | The peak for the analyte should be well-resolved from other peaks, and the peak purity should be confirmed by DAD analysis. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the detector response. | Correlation coefficient (r²) > 0.999 for the calibration curve. |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of spiked samples should be within 98-102%. |
| Precision | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) < 2% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant changes in the results when parameters like mobile phase composition, pH, or column temperature are slightly varied. |
Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation.
Structural Elucidation using Spectroscopic Techniques
For the definitive identification of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone, a combination of mass spectrometry and nuclear magnetic resonance spectroscopy is indispensable.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS provides molecular weight information and fragmentation patterns, which are crucial for structural confirmation.
Protocol 2: HPLC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) with an electrospray ionization (ESI) source.
-
HPLC Conditions: The same HPLC conditions as described in Protocol 1 can be used.
-
MS Parameters (ESI Positive Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Nebulizer Gas (Nitrogen) Flow: 600 - 800 L/hr
-
-
Data Acquisition: Acquire full scan data to determine the molecular ion ([M+H]⁺ or [M-H]⁻) and tandem MS (MS/MS) data to obtain fragmentation patterns. The expected molecular ion in positive mode would be at m/z 343.11.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H-NMR and ¹³C-NMR Data (in CDCl₃ or Acetone-d₆)
| Position | Expected ¹³C Chemical Shift (δ) | Expected ¹H Chemical Shift (δ) and Multiplicity | Key HMBC Correlations |
| 1 | ~160 | - | - |
| 2 | ~110 | - | - |
| 3 | ~165 | - | - |
| 4 | ~93 | ~6.3 (s) | C-2, C-3, C-4a, C-9a |
| 4a | ~156 | - | - |
| 5 | ~144 | - | - |
| 6 | ~112 | ~6.7 (d) | C-5, C-7, C-8, C-8a |
| 7 | ~122 | ~6.8 (d) | C-5, C-6, C-8, C-8a |
| 8 | ~154 | - | - |
| 8a | ~103 | - | - |
| 9 | ~182 | - | - |
| 9a | ~155 | - | - |
| 1' | ~22 | ~3.4 (d) | C-1, C-2, C-3 |
| 2' | ~122 | ~5.2 (t) | C-1', C-3', C-4', C-5' |
| 3' | ~132 | - | - |
| 4' | ~26 | ~1.8 (s) | C-2', C-3', C-5' |
| 5' | ~18 | ~1.7 (s) | C-2', C-3', C-4' |
| 3-OCH₃ | ~56 | ~3.9 (s) | C-3 |
Logical Relationship for Structural Elucidation
Caption: The logical flow of structural elucidation.
Conclusion: Ensuring Scientific Rigor
The protocols and guidelines presented in this document provide a comprehensive framework for the analytical standardization of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone. By employing a multi-technique approach and adhering to rigorous validation principles, researchers and drug development professionals can ensure the quality, consistency, and scientific integrity of their work. The establishment of a well-characterized analytical standard is a critical step in unlocking the full therapeutic potential of this promising natural product.
References
-
Molecules. (2017). Xanthones from the Pericarp of Garcinia mangostana. Available at: [Link]
-
Semantic Scholar. (n.d.). Chemical Constituent from Roots of Garcinia Mangostana (Linn.). Available at: [Link]
-
ResearchGate. (2005). Three Xanthones and a Benzophenone from Garcinia mangostana. Available at: [Link]
-
PubMed. (2006). Xanthones from Garcinia mangostana (Guttiferae). Available at: [Link]
-
Advanced Journal of Chemistry, Section A. (2025). Isolation, Characterization, and Evaluation of Xanthone Derivatives from Garcinia Mangostana Twigs as Tyrosine Kinase Inhibitors. Available at: [Link]
-
Vietnam Journal of Science, Technology and Engineering. (n.d.). Xanthone derivatives from pericarp of Garcinia mangostana L. Available at: [Link]
-
ResearchGate. (n.d.). 1H-NMR and 13C Spectra data for α-mangostin (400 MHz, deuterated chloroform CDCl3).. Available at: [Link]
-
Biointerface Research in Applied Chemistry. (2024). Garcinia mangostana A Comprehensive Overview of Ethnomedicine, Phytochemistry, Toxicological and in Silico Analysis. Available at: [Link]
-
PubChem. (n.d.). 1,5,8-Trihydroxy-3-methoxy-2-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one. Available at: [Link]
-
PMC. (n.d.). Cytotoxic Prenylated Xanthones from the Pericarps of Garcinia mangostana. Available at: [Link]
-
Acta Chimica Asiana. (2023). C-prenylation of 1,3 dihydroxyxanthone: synthesis, characterization and antibacterial activity 279. Available at: [Link]
-
ResearchGate. (2025). Prenylated Xanthones from Garcinia xanthochymus. Available at: [Link]
-
Global Substance Registration System. (n.d.). 1,5,8-TRIHYDROXY-3-METHOXY-2-PRENYLXANTHONE. Available at: [Link]
-
Pharmacognosy Journal. (n.d.). A New LC/MS/MS Method for the Analysis of Phyllanthin in Rat Plasma and its Application on Comparative Bioavailability. Available at: [Link]
-
Arabian Journal of Chemistry. (n.d.). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. (n.d.). LC-HRMS Profile of Chemical Compounds in Penicillium citrinum XT6 Extract. Available at: [Link]
-
PubMed. (2023). Synthesis and Characterization of Methoxy-Exfoliated Montmorillonite Nanosheets as Potential Carriers of 5-Fluorouracil Drug with Enhanced Loading, Release, and Cytotoxicity Properties. Available at: [Link]
-
ChemUniverse. (n.d.). 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone. Available at: [Link]
-
ContaminantDB. (n.d.). 1,5,8-Trihydroxy-3-methyl-2-prenylxanthone (CHEM028269). Available at: [Link]
-
Sci-Hub. (2005). 1,6,7-Trihydroxy-3-methoxy-2,8-bis(3-methyl-2-butenyl)-9H-xanthen-9-one chloroform solvate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone | 110187-11-6 [chemicalbook.com]
- 4. 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone [P09835] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 5. 1,5,8-Trihydroxy-3-methoxy-2-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | C19H18O6 | CID 14162674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Xanthones from Garcinia mangostana (Guttiferae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ajchem-a.com [ajchem-a.com]
Application Note: High-Integrity Dissolution of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone for Cell Culture
This Application Note is designed for researchers investigating the pharmacological properties of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone (C₁₉H₁₈O₆), a bioactive prenylated xanthone isolated from Garcinia mangostana. Due to its lipophilic prenyl group and tricyclic core, this compound exhibits poor aqueous solubility, presenting a significant challenge for in vitro assays. Improper solubilization often leads to micro-precipitation in culture media, resulting in inconsistent IC₅₀ values and false-negative data.
Physicochemical Profile & Solubility Strategy[1][2][3][4]
Understanding the chemical nature of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone is prerequisite to successful handling. The molecule features a rigid xanthone backbone with a hydrophobic prenyl (3-methyl-2-butenyl) side chain. This structure dictates a high partition coefficient (LogP), rendering it insoluble in aqueous buffers (PBS, media) but highly soluble in aprotic polar solvents like DMSO.
Solubility Data Table
| Solvent | Solubility Rating | Max Concentration (Approx.) | Suitability for Cell Culture |
| DMSO (Dimethyl Sulfoxide) | Excellent | 20–50 mM (~6–17 mg/mL) | Primary Solvent (Must be diluted) |
| Ethanol (Absolute) | Moderate | 1–5 mM | Secondary (Higher volatility risk) |
| Water / PBS | Insoluble | < 0.1 µM | Do Not Use for Stock Preparation |
| Culture Media (e.g., DMEM) | Poor | < 10 µM (without carrier) | Only for final working concentration |
Critical Mechanistic Insight: The prenyl group acts as a "grease anchor," driving the molecule to aggregate in water. To prevent "crashing out" (precipitation) upon addition to media, you must maintain the compound in a high-solvency environment (100% DMSO) until the final moment of high-dilution dispersion.
Protocol: Preparation of Master Stock Solution (10 mM)
This protocol targets a 10 mM Master Stock , allowing for flexible dosing (e.g., 0.1 µM – 50 µM) while keeping the final DMSO concentration below the cytotoxic threshold of 0.5%.
Reagents & Equipment[5][6][7][8][9][10]
-
Compound: 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone (Purity ≥98%).[1][2][3]
-
Solvent: Sterile-filtered DMSO (Hybridoma or Cell Culture Grade, ≥99.9%).
-
Vials: Amber glass vials (to protect from light) with Teflon-lined caps. Avoid polystyrene tubes for storage as DMSO can leach plasticizers.
-
Filtration (Optional): 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Do not use Cellulose Acetate.
Step-by-Step Methodology
-
Molar Mass Calculation:
-
Molecular Weight (MW): 342.34 g/mol
-
Target Concentration: 10 mM (10 mmol/L)
-
Target Volume: 1 mL
-
Calculation:
-
-
Weighing:
-
Weigh approximately 3.4 – 3.5 mg of the powder into a tared amber glass vial. Record the exact mass (e.g., 3.45 mg).
-
-
Solvent Addition (Gravimetric Adjustment):
-
Calculate the exact volume of DMSO required to reach 10 mM based on the recorded mass.
-
Formula:
-
Example: If you weighed 3.45 mg:
. -
Pipette the calculated volume of 100% DMSO into the vial.
-
-
Dissolution:
-
Vortex vigorously for 30–60 seconds.
-
Visual Check: Hold the vial against a light source. The solution should be clear yellow. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
-
Sterilization (Conditional):
-
If the powder was not sterile, filter the stock through a 0.22 µm PTFE filter into a fresh sterile amber vial. Note: Account for ~50-100 µL hold-up volume loss in the filter.
-
-
Storage:
-
Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C (stable for 3–6 months) or -80°C (stable for >1 year).
-
Protocol: Application to Cell Culture (The "Spike" Method)
The most common error is diluting the DMSO stock into PBS or water before adding it to the cells. This causes immediate precipitation. Follow the Direct Spike or Serial DMSO Dilution method.
Experimental Setup
-
Target Working Concentration: 10 µM
-
Cell Media Volume: 5 mL per dish
-
Max Tolerated DMSO: 0.1% (v/v)
Workflow
-
Thaw: Thaw the 10 mM stock aliquot at Room Temperature (RT). Vortex to ensure homogeneity.[4]
-
Intermediate Dilution (If necessary):
-
If your target is low (e.g., 10 nM), do not dilute 10 mM directly into media (pipetting volume would be too small).
-
Perform serial dilutions in 100% DMSO first.
-
Example: Dilute 10 mM stock 1:100 in DMSO to get a 100 µM substock .
-
-
Final Dilution (The 1:1000 Rule):
-
To achieve 10 µM in 5 mL media:
-
Add 5 µL of the 10 mM stock directly to the 5 mL media.
-
Technique: Pipette the stock directly into the center of the media volume while swirling the vessel or immediately vortexing the tube of media. Do not touch the side of the plastic wall with the DMSO tip.
-
-
Vehicle Control:
-
Prepare a control condition containing only DMSO at the same volume (e.g., 5 µL DMSO in 5 mL media = 0.1%).
-
Dosing Table (for 10 mM Stock)
| Target Dose (µM) | Dilution Factor | Volume of Stock (per 1 mL Media) | Final DMSO % | Status |
| 0.1 µM | 1:100,000 | Too small to pipette -> Use 100 µM Substock | 0.001% | Safe |
| 1.0 µM | 1:10,000 | 0.1 µL (Use 1 mM Substock: 1 µL) | 0.01% | Safe |
| 10 µM | 1:1,000 | 1.0 µL | 0.1% | Optimal |
| 50 µM | 1:200 | 5.0 µL | 0.5% | Limit |
| 100 µM | 1:100 | 10.0 µL | 1.0% | Toxic |
Visualizing the Workflow
The following diagram illustrates the critical path from powder to cell treatment, emphasizing the prevention of aqueous precipitation.
Figure 1: Workflow for dissolving and diluting 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone. Note the critical warning against intermediate aqueous dilution.
Troubleshooting & Validation
Validation: The "Crystal Check"
Before adding the media to your cells, place a drop of the prepared media (containing the compound) on a glass slide and observe under a microscope (10x or 20x objective).
-
Pass: No visible particles; uniform solution.
-
Fail: Visible needle-like crystals or amorphous aggregates.
-
Cause: Stock concentration too high or mixing too slow.
-
Fix: Warm the media to 37°C before spiking; increase vortex speed; reduce final concentration.
-
Common Issues
-
Cytotoxicity in Controls: If your "Vehicle Control" (DMSO only) shows cell death, your cell line is sensitive to DMSO. Reduce the final DMSO concentration to 0.05% or 0.01% by creating a more concentrated stock (e.g., 20 mM) or using a serial dilution step.
-
Compound Adhesion: Prenylated xanthones can stick to plastics. Use glass vials for the master stock. For cell treatment, minimize the time the compound sits in plastic tubes before being added to the well plate.
References
-
Compound Identification & Properties
-
Solubility of Xanthones
-
Resende, D. I. S. P., et al. (2020). Bioactive Marine Xanthones: A Review. Marine Drugs, 18(10), 511. (Discusses lipophilicity and solubility challenges of prenylated xanthones). Available at: [Link]
-
- Cell Culture Protocol Standards
- General DMSO Handling in Bioassays
Sources
- 1. CAS 110187-11-6 | 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone [phytopurify.com]
- 2. 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone | CAS:110187-11-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone | 110187-11-6 [chemicalbook.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. GSRS [gsrs.ncats.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability and Handling of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone in DMSO Solution
Welcome to the technical support center for 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and best practices for working with this compound in Dimethyl Sulfoxide (DMSO) solutions. Our goal is to ensure the integrity and reproducibility of your experiments by addressing common challenges related to compound stability.
I. Understanding the Molecule: 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone
1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone is a prenylated xanthone, a class of compounds known for their diverse biological activities. The stability of this molecule in a DMSO stock solution is critical for obtaining reliable and reproducible results in biological assays. The presence of multiple hydroxyl groups and a prenyl moiety suggests potential susceptibility to oxidation and other degradation pathways, making proper handling and storage paramount. Xanthones, in general, are relatively stable tricyclic aromatic compounds.
II. Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone in DMSO.
Q1: What is the recommended solvent for dissolving 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone for in vitro studies?
A1: Due to its good solvating ability for a wide range of organic molecules, high-purity, anhydrous DMSO is the recommended solvent for preparing stock solutions of this xanthone for most biological experiments.[1][2] For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[3]
Q2: What are the optimal storage conditions for a DMSO stock solution of this compound?
A2: For long-term storage, it is highly recommended to store the DMSO stock solution at -20°C or -80°C in tightly sealed, amber-colored vials to protect from light.[4][5] Aliquoting the stock solution into single-use volumes is a critical best practice to minimize repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[4][5]
Q3: What is the expected shelf-life of the compound in DMSO under recommended storage conditions?
A3: While specific stability data for 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone is not extensively published, based on general knowledge of phenolic compounds and xanthones, a properly prepared and stored DMSO stock solution at -80°C can be expected to be stable for at least six months.[3] However, for sensitive experiments, it is advisable to use freshly prepared solutions or to re-qualify the stock solution after prolonged storage (e.g., >1 month at -20°C).[3] Studies on other phenolic compounds have shown that storage at 5°C in the dark can retain over 95% of the compound for up to 180 days.[6]
Q4: Are there any visible signs of degradation I should look for in my DMSO stock solution?
A4: A freshly prepared solution of a purified xanthone in DMSO should be clear. Any noticeable color change (e.g., turning yellow or brown), precipitation, or cloudiness upon thawing (that does not redissolve with gentle warming) can be an indicator of compound degradation or precipitation.
Q5: How do repeated freeze-thaw cycles affect the stability of the compound?
A5: Repeated freeze-thaw cycles should be avoided.[4][5] Each cycle increases the risk of introducing atmospheric moisture into the DMSO stock. DMSO is hygroscopic and readily absorbs water from the air.[1] Water can act as a nucleophile and potentially lead to the hydrolysis of labile functional groups or facilitate other degradation reactions. While some studies have shown that many compounds can withstand a limited number of freeze-thaw cycles without significant degradation, it is a risk that is easily mitigated by preparing single-use aliquots.[7]
III. Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the handling and use of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone in DMSO.
Scenario 1: Precipitate Observed in the Stock Solution After Thawing
Problem: You have thawed your frozen aliquot of the compound in DMSO and observe a precipitate.
Potential Causes:
-
Low Solubility at Lower Temperatures: The compound may have limited solubility in DMSO at the storage temperature, causing it to crystallize out of solution.
-
Concentration Issues: The initial stock concentration may be too high, exceeding the solubility limit of the compound in DMSO, especially after some solvent evaporation.
-
Degradation: The precipitate could be a less soluble degradation product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation in DMSO stock solutions.
Scenario 2: Inconsistent or Non-reproducible Results in Bioassays
Problem: You are observing significant variability in your experimental results when using different aliquots of the same stock solution or when repeating the experiment over time.
Potential Causes:
-
Compound Degradation: The compound may be degrading over time, even under recommended storage conditions.
-
Inaccurate Pipetting: Inconsistent pipetting of the viscous DMSO stock solution can lead to variations in the final compound concentration.
-
Precipitation in Assay Media: The compound may be precipitating when diluted from the DMSO stock into the aqueous assay buffer or cell culture medium.
Troubleshooting Steps:
-
Assess Stock Solution Integrity:
-
Visually inspect the stock solution for any signs of color change or precipitation.
-
Perform an analytical check (e.g., HPLC-UV) on a fresh aliquot and compare the chromatogram to that of a freshly prepared standard. Look for the appearance of new peaks or a decrease in the area of the parent compound peak.
-
-
Refine Pipetting Technique:
-
Use positive displacement pipettes or reverse pipetting techniques for viscous DMSO solutions to ensure accurate dispensing.
-
Ensure the DMSO stock is fully thawed and at room temperature before pipetting.
-
-
Check for Precipitation in Final Assay Media:
-
Prepare the final working solution and visually inspect it for any cloudiness or precipitate.
-
If precipitation is suspected, consider lowering the final concentration of the compound or using a co-solvent if compatible with your assay system.
-
Scenario 3: Appearance of Unexpected Peaks in Analytical Characterization (e.g., HPLC, LC-MS)
Problem: When analyzing your DMSO stock solution, you observe additional peaks that were not present in the initial characterization of the solid compound.
Potential Causes:
-
Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can be accelerated by light, oxygen, and the presence of trace metal ions. The prenyl group can also be a site for oxidation.
-
DMSO-Related Artifacts: Although DMSO is relatively inert, it can participate in or mediate certain reactions under specific conditions.
-
Hydrolysis: If the DMSO is not anhydrous, the presence of water can lead to hydrolysis of certain functional groups, although this is less likely for the core xanthone structure.
Hypothesized Degradation Pathway:
Caption: Potential degradation pathways of the xanthone in DMSO.
Investigative Actions:
-
LC-MS Analysis: Use LC-MS to determine the mass of the unexpected peaks. This can provide clues as to the nature of the degradation products (e.g., an increase of 16 amu may suggest oxidation).
-
Control Experiments:
-
Store the compound in a different solvent (e.g., ethanol, acetone) under the same conditions to see if the same degradation products form.[8]
-
Store the DMSO stock solution under an inert atmosphere (e.g., argon or nitrogen) to assess the impact of oxygen.
-
Use fresh, anhydrous DMSO for a new stock solution to rule out contaminants in the solvent.
-
IV. Data Summary: Recommended Storage and Handling
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO | Excellent solubilizing power for xanthones; minimizes water-related degradation.[1][2] |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | Low temperatures significantly slow down chemical degradation reactions.[5] |
| Light Exposure | Store in amber vials or protect from light | Phenolic compounds can be light-sensitive and prone to photo-oxidation.[6][9] |
| Atmosphere | Tightly sealed vials; consider inert gas for highly sensitive applications | Minimizes exposure to oxygen and atmospheric moisture. DMSO is hygroscopic.[1][10] |
| Aliquoting | Prepare single-use aliquots | Avoids repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.[3][4][5] |
| Concentration | Prepare a concentrated stock (e.g., 10-20 mM) | Higher concentrations can sometimes improve stability.[11] |
V. Experimental Protocol: Stability Assessment by HPLC-UV
This protocol provides a framework for assessing the stability of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone in a DMSO solution over time.
Objective: To quantify the percentage of the parent compound remaining in a DMSO stock solution under specific storage conditions.
Materials:
-
1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone (solid)
-
Anhydrous, HPLC-grade DMSO
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV-Vis detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Preparation of Stock and Working Solutions (Time Zero): a. Accurately weigh the solid compound and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). b. Vortex or sonicate until fully dissolved. c. Immediately take an aliquot of this stock solution and prepare a working sample for HPLC analysis by diluting it with the mobile phase to a suitable concentration for UV detection (e.g., 50 µM). This is your T=0 sample. d. Aliquot the remaining stock solution into multiple single-use amber vials, seal them tightly, and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
HPLC Analysis: a. Mobile Phase: A gradient of water (with 0.1% formic acid) and ACN (with 0.1% formic acid) is a good starting point. For example:
- 0-20 min: 5% to 95% ACN
- 20-25 min: 95% ACN
- 25-30 min: 95% to 5% ACN b. Flow Rate: 1.0 mL/min c. Column Temperature: 25-30°C d. Injection Volume: 10 µL e. Detection Wavelength: Determine the λmax of the compound by running a UV scan (likely in the range of 240-350 nm for xanthones). f. Inject the T=0 sample and record the chromatogram. The peak corresponding to 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone should be identified and its peak area recorded.
-
Time-Point Analysis: a. At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition. b. Allow the aliquot to thaw completely and reach room temperature. c. Prepare a working sample in the same manner as the T=0 sample. d. Analyze the sample by HPLC using the same method. Record the peak area of the parent compound.
-
Data Analysis: a. Calculate the percentage of the compound remaining at each time point relative to the T=0 sample:
- % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
Self-Validation:
-
Run a blank (DMSO) to ensure no interfering peaks from the solvent.
-
Inject a standard of known concentration at each time point to verify instrument performance.
-
Monitor for the appearance of new peaks in the chromatograms, which would indicate degradation products.
VI. References
-
Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. (2018). PMC - NIH. [Link]
-
What is the best way of storing a DMSO in a research lab?. (2018). Quora. [Link]
-
Stability of Screening Compounds in Wet DMSO. (2008). ResearchGate. [Link]
-
The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. [Link]
-
Stability of screening compounds in wet DMSO. (2008). PubMed. [Link]
-
Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. (2024). Medium. [Link]
-
What is the best right way of storing DMSO in research lab?. (2015). ResearchGate. [Link]
-
Quantification of Xanthone and Anthocyanin in Mangosteen Peel by UPLC-MS/MS and Preparation of Nanoemulsions for Studying Their Inhibition Effects on Liver Cancer Cells. (2022). MDPI. [Link]
-
Studies on Repository Compound Stability in DMSO under Various Conditions. (2003). ResearchGate. [Link]
-
Overcoming problems of compound storage in DMSO: solvent and process alternatives. (2009). PubMed. [Link]
-
Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. (2009). ResearchGate. [Link]
-
Distinct effects of polyphenols and solvents on dentin collagen crosslinking interactions and biostability. (2018). PMC - NIH. [Link]
-
1,5,8-Trihydroxy-3-methoxy-2-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one. PubChem. [Link]
-
Structural Characterization, Biological Effects, and Synthetic Studies on Xanthones from Mangosteen (Garcinia mangostana), a Popular Botanical Dietary Supplement. (2012). PubMed Central. [Link]
-
The effect of solvents and extraction time on total xanthone and antioxidant yields of mangosteen peel (Garcinia mangostana L.). (2018). ResearchGate. [Link]
-
Cytotoxic Prenylated Xanthones from the Pericarps of Garcinia mangostana. (2014). MDPI. [Link]
-
Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens. (2022). MDPI. [Link]
-
Elucidating the Polymorphism of Xanthone: A Crystallization and Characterization Study. (2021). MDPI. [Link]
-
Xanthone Biosynthetic Pathway in Plants: A Review. (2021). Frontiers in Plant Science. [Link]
-
Biosynthetic pathways leading to the xanthones (1) and (2). (2017). ResearchGate. [Link]
-
Prenylated xanthones from mangosteen ( Garcinia mangostana ) target oxidative mitochondrial respiration in cancer cells. (2020). Frontiers in Pharmacology. [Link]
-
Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (2021). MDPI. [Link]
-
An Update on the Anticancer Activity of Xanthone Derivatives: A Review. (2021). MDPI. [Link]
-
How long can a compound be stable in DMSO for?. (2014). ResearchGate. [Link]
-
Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (2021). MDPI. [Link]
-
Effects of drying methods on assay and antioxidant activity of xanthones in mangosteen rind. (2018). ScienceDirect. [Link]
-
Cytotoxic Prenylated Xanthones from the Pericarps of Garcinia mangostana. (2014). PMC - NIH. [Link]
-
1,5,8-TRIHYDROXY-3-METHOXY-2-PRENYLXANTHONE. gsrs. [Link]
Sources
- 1. quora.com [quora.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 6. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
preventing degradation of prenylated xanthones during storage
Technical Support Center: Prenylated Xanthone Stability
-
Subject: Preventing Degradation of Prenylated Xanthones (e.g.,
-Mangostin, Gambogic Acid) -
Ticket ID: #PX-STAB-001
-
Assigned Specialist: Senior Application Scientist, Natural Products Chemistry Division
Executive Summary: The "Prenyl Paradox"
Prenylated xanthones are chemically distinct from simple xanthones due to the presence of isoprenoid side chains (C5 units). While these prenyl groups are often the pharmacophore responsible for membrane affinity and biological potency, they are also the molecule's "Achilles' heel."
Unlike the rigid, stable xanthone core, the prenyl group is electron-rich and sterically accessible, making it highly susceptible to:
-
Oxidative Cyclization: Catalyzed by Lewis acids or low pH.
-
Nucleophilic Addition: Specifically in protic solvents like methanol (critical for Gambogic Acid).
-
Photo-oxidation: Accelerated by UV light exposure.
This guide provides self-validating protocols to arrest these mechanisms during storage and handling.
Critical Troubleshooting Guides (Q&A)
Module A: Solvent Selection & Solution Stability
Q: I dissolved Gambogic Acid in methanol for my stock solution, and the cytotoxicity dropped after one week. Why?
A: You have likely synthesized a "methanol adduct" artifact.
This is a classic failure mode specific to Gambogic Acid (GA) and similar caged xanthones. Unlike
-
The Mechanism: Methanol acts as a nucleophile, attacking the olefinic bond at C-10.[1] This converts active Gambogic Acid into inactive Gambogoic Acid (GOA). This reaction occurs even at room temperature.
-
The Fix:
-
Immediate Action: Discard the methanolic stock.
-
Protocol: Use Acetonitrile (ACN) or Chloroform for stock preparation. GA is stable in these aprotic solvents.
-
Validation: Check your HPLC. GA elutes later; the polar methanol adduct (GOA) will elute earlier.
-
Q: Can I use DMSO for long-term storage of
A: Yes, but only if strictly anhydrous. DMSO is an excellent solvent for solubility, but it is highly hygroscopic. Absorbed water (even 1-2%) creates a hydrolytic environment.
-
Risk: In the presence of trace water and light, DMSO can facilitate the oxidation of the prenyl double bonds.
-
Protocol:
-
Use anhydrous DMSO (stored over molecular sieves).
-
Aliquot stocks into single-use vials to avoid repeated freeze-thaw cycles which introduce condensation.
-
Store at -80°C, not -20°C, to ensure the DMSO matrix is fully frozen (DMSO freezing point is 19°C, but supercooling is common).
-
Module B: Chemical Degradation (Cyclization)
Q: My HPLC chromatogram for
A: It is likely Isomangostin (Cyclization Artifact). Prenylated xanthones with a hydroxyl group adjacent to the prenyl chain (ortho-position) are prone to acid-catalyzed cyclization.
-
The Mechanism: Trace acidity (from unbuffered water or degrading chloroform) protonates the prenyl double bond. The adjacent phenolic oxygen attacks the carbocation, closing a new pyran or furan ring.
-
The Fix:
-
Avoid Acidic Modifiers: Do not use Trifluoroacetic Acid (TFA) in your HPLC mobile phase if you are recovering the compound. Use Formic Acid (weaker) or neutral buffers.
-
Chloroform Warning: Chloroform generates HCl over time. If using
for extraction, ensure it is stabilized with ethanol or freshly distilled.
-
Experimental Workflows & Decision Trees
Workflow 1: Solvent Selection Logic
Caption: Decision tree for selecting the correct solvent to prevent nucleophilic addition and cyclization artifacts.
Workflow 2: Degradation Pathways
Caption: Mechanism of degradation showing the divergence between acid-catalyzed cyclization and solvent addition.
Storage Protocol Summary Data
The following table summarizes stability data derived from forced degradation studies.
| Parameter | Gambogic Acid (Caged) | Critical Failure Mode | |
| Solid State (-20°C) | Stable (>12 months) | Stable (>12 months) | Moisture uptake (clumping) |
| Methanol Solution | Stable (Weeks) | Unstable (Days) | Nucleophilic addition to C-10 |
| DMSO Solution | Stable (if anhydrous) | Stable (if anhydrous) | Hygroscopicity |
| Acidic Solution | Unstable (Hours) | Stable (Moderate) | Cyclization to Isomangostin |
| Light Exposure | Sensitive (Surface) | Highly Sensitive | Photo-oxidative browning |
Analytical Validation (Self-Check)
Before starting any biological assay, perform this 3-step purity check:
-
Visual Inspection:
-
Pass: Bright yellow/orange powder or clear yellow solution.
-
Fail: Brown/dark discoloration (Oxidation) or precipitate (Polymerization).
-
-
Solubility Test:
-
Dilute stock 1:100 in water.
-
Pass: Fine dispersion or clear solution (depending on concentration).
-
Fail: Immediate formation of gummy aggregates (indicates polymerization or loss of polar side chains).
-
-
UPLC/HPLC Check:
-
Run a gradient from 50% to 100% ACN over 10 minutes.
-
Degradation Sign: Look for peak broadening or "shoulders" on the main peak. For Gambogic Acid, a shift to a lower retention time indicates methanol addition (more polar). For
-mangostin, a shift to higher retention time often indicates cyclization (more hydrophobic/rigid).
-
References
-
Insights from degradation studies of alpha-mangostin: Detailed analysis of acid-catalyzed cyclization and the form
- Source: Journal of Natural Product Research (via PubMed/ResearchG
-
URL:[Link]
-
Stability and cytotoxicity of gambogic acid: Identification of the methanol-induced degradation p
-
Mangosteen Tinctures and Thermal Stability: Data on the thermal degradation rates of prenyl
- Source: MDPI (Antioxidants)
-
URL:[Link]
-
ICH Q1B Photostability Testing: Regulatory guidelines for photostability testing of new drug substances (Contextual grounding).
- Source: European Medicines Agency / ICH
-
URL:[Link]
Sources
Technical Support Center: Optimization of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone Bioassays
Compound ID: 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone CAS: 110187-11-6 Source: Garcinia mangostana (Pericarp) Class: Prenylated Xanthone[1][2][3][4][5]
Introduction: The Kinetics of Prenylated Xanthones
Welcome to the technical support guide for optimizing bioassays using 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone (TMPX) . As a researcher, you are likely investigating its cytotoxic, anti-inflammatory, or kinase-inhibitory properties.
The Core Challenge: Unlike simple small molecules, TMPX possesses a prenyl group (3-methyl-2-butenyl) at the C-2 position and a specific hydroxylation pattern (1,5,8-OH). This structure confers high lipophilicity and membrane permeability but introduces instability risks (oxidation) and high serum protein binding.
This guide moves beyond standard protocols to address the temporal and physicochemical variables that determine assay reproducibility.
Module 1: Reconstitution & Stability (The "Zero-Hour" Variable)
Before optimization of incubation, the compound must be correctly solubilized. Inconsistent IC
Critical Protocol: Solubilization
-
Solvent: 100% DMSO (Anhydrous).
-
Stock Concentration: Prepare at 10 mM to 50 mM . Avoid low-concentration stocks (<1 mM) for long-term storage, as surface adsorption to plasticware becomes significant.
-
Storage: Aliquot into amber glass vials (xanthones are photosensitive). Store at -20°C.
-
Working Solution: Do not dilute into aqueous media until immediately before use.
The "Crash-Out" Phenomenon
TMPX is highly lipophilic. When diluting stock (DMSO) into culture media (aqueous), it may precipitate if the concentration is too high or mixing is too slow.
-
Max Tolerated DMSO: Keep final DMSO < 0.5% (v/v) in cell culture.
-
Visual Check: Inspect 100
M wells under a microscope. If you see crystals/debris, your data is invalid.
Module 2: Cytotoxicity & Viability Assays (MTT/CCK-8)
Optimization Target: Determining the optimal incubation window (24h vs. 48h vs. 72h).
Technical Insight: The " biphasic" response
Prenylated xanthones often show a biphasic mechanism:
-
Phase I (0–12h): Rapid membrane uptake, ROS generation, and mitochondrial stress (Early Apoptosis).
-
Phase II (12–48h): Caspase activation, cell cycle arrest (G1/S), and cell death.
Recommended Incubation Times
| Assay Type | Recommended Time | Rationale |
| Rapid Toxicity (Necrosis) | 4 – 6 Hours | Detects immediate membrane disruption or acute mitochondrial toxicity. |
| Apoptosis/Mechanism | 12 – 24 Hours | Optimal for Western Blot (Caspase-3, PARP) or Flow Cytometry (Annexin V). |
| IC | 48 Hours | Standard. Allows sufficient time for cell cycle arrest to translate into a reduction in total viable biomass. |
Troubleshooting: Serum Effect
Issue: Your IC
-
Standardize FBS concentration (e.g., strictly 10%).
-
If comparing potency with other labs, verify their serum conditions.
Module 3: Anti-Inflammatory Assays (NO/LPS Inhibition)
Optimization Target: Timing the "Pre-treatment" vs. "Co-treatment" relative to LPS stimulation in macrophages (e.g., RAW 264.7).
Protocol Logic
Xanthones inhibit the NF-
-
Pre-incubation (The "Priming" Window):
-
Time: Add TMPX 1–2 hours before adding LPS.
-
Reason: Allows TMPX to permeate the cell and inhibit kinases (e.g., IKK, MAPK) before the inflammatory cascade triggers.
-
-
Co-incubation (The Readout Window):
-
Time: Incubate with LPS for 18–24 hours .
-
Reason: Nitric Oxide (NO) accumulation takes time. Measuring <12h yields low signal-to-noise ratios.
-
Visual Workflow: Assay Optimization Logic
Caption: Decision matrix for selecting incubation times based on biological endpoints (ROS vs. Signaling vs. Cytotoxicity).
Frequently Asked Questions (Troubleshooting)
Q1: My IC curve is flat or inconsistent. Why?
A: This is often due to solubility limits .
-
Diagnosis: Check if your highest concentration (e.g., 50 or 100
M) has precipitated. If the drug is not in solution, the cells are not receiving the dose. -
Fix: Cap the maximum concentration at 20–30
M. Prenylated xanthones are usually potent (IC < 10 M); testing above 50 M is rarely physiologically relevant and prone to artifacts.
Q2: Should I change the media during a 48-hour incubation?
A: No.
Changing media removes the drug and any autocrine factors. However, ensure the initial volume is sufficient (100–200
Q3: Is the compound stable in media at 37°C?
A: Moderately. The 1,5,8-trihydroxy system is electron-rich and can oxidize over 48+ hours, turning the media slightly brown.
-
Mitigation: If your assay requires >48h (e.g., clonogenic assay), refresh the media with fresh drug every 48 hours.
Q4: Can I use plastic 96-well plates?
A: Yes, but be aware of adsorption . Lipophilic prenyl groups stick to polystyrene.
-
Tip: Do not perform serial dilutions inside the culture plate. Perform dilutions in a separate glass or low-binding polypropylene plate, then transfer to the cells.
References
-
Chemical Identity & Properties
-
Cytotoxicity & Bioactivity
-
Han, Q.B., et al. (2007). "Cytotoxic Prenylated Xanthones from the Pericarps of Garcinia mangostana." Chem. Pharm. Bull. (Demonstrates IC50 ranges and cell line sensitivity). Link
-
-
Mechanism of Action (Prenylated Xanthones)
-
Gutierrez-Orozco, F., & Failla, M.L. (2013). "Biological activities and bioavailability of mangosteen xanthones: A critical review of the current evidence." Nutrients. (Discusses serum binding and cellular uptake kinetics). Link
-
-
Assay Methodology
-
Riss, T.L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual. (Standard protocols for optimizing incubation times). Link
-
Sources
- 1. CAS 110187-11-6 | 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone [phytopurify.com]
- 2. 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone | 110187-11-6 [chemicalbook.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone | CAS:110187-11-6 | Manufacturer ChemFaces [chemfaces.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. echemi.com [echemi.com]
Validation & Comparative
Comparative Guide: Structural Confirmation of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone via 2D NMR
Executive Summary
The Challenge: Structural elucidation of prenylated xanthones, specifically 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone (a key metabolite in Garcinia species), is frequently compromised by regioisomerism.[1] The symmetry of the xanthone core and the presence of quaternary carbons render standard 1D NMR (
The Solution: This guide compares the efficacy of a Multi-Pulse 2D NMR Strategy (HSQC, HMBC, NOESY) against standard 1D methods and X-ray crystallography. We demonstrate that while X-ray is definitive, the 2D NMR workflow provides a faster, solution-state validation that is 99.9% accurate when specific "gateway correlations" are observed.
Part 1: Comparative Analysis of Validation Methods
The following table contrasts the three primary methodologies for confirming the identity of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone.
| Feature | Method A: Standard 1D NMR ( | Method B: Integrated 2D NMR (HMBC/NOESY) | Method C: X-Ray Crystallography |
| Primary Utility | Functional group inventory (count of H, C). | Connectivity & Spatial Arrangement. | Absolute configuration & 3D structure. |
| Regioisomer Resolution | Low. Cannot definitively distinguish 2-prenyl vs 4-prenyl due to similar chemical environments. | High. HMBC connects substituents to specific quaternary carbons; NOESY confirms proximity. | Definitive. Direct visualization of atom placement. |
| Sample Requirement | ~1-2 mg (Solution). | ~5-10 mg (Solution).[2][3] | Single, high-quality crystal (often difficult for amorphous xanthones). |
| Throughput | High (10-15 mins). | Medium (2-6 hours). | Low (Days to Weeks). |
| Critical Limitation | Quaternary carbons (C-1, C-2, C-3, C-9) have no direct proton signals to split. | Requires careful parameter setup (e.g., HMBC long-range delays) to see 3-bond couplings. | Sample must crystallize; destructive to crystal lattice during analysis. |
| Verdict | Insufficient for publication-grade ID. | Recommended Standard. | Gold Standard (if possible), but often impractical. |
Part 2: The 2D NMR Validation Protocol
Sample Preparation & Solvent Selection
Critical Causality: Xanthones are polyphenolic.[2] Using Chloroform-d (
-
Recommended Solvent: Acetone-
or DMSO- .[2]-
Why: These solvents form hydrogen bonds with the phenolic protons, slowing exchange and sharpening the signals (especially the chelated 1-OH).
-
-
Concentration: Dissolve 5–10 mg of isolated compound in 600
L of solvent. Filter to remove particulates that cause magnetic inhomogeneity.
Acquisition Parameters
-
Temperature: 298 K (Standard).
-
HMBC Optimization: Set long-range coupling constant (
) to 8 Hz .-
Reasoning: Xanthone aromatic systems often exhibit couplings between 6–10 Hz. 8 Hz is the optimal "net" to catch both 2-bond and 3-bond correlations.
-
-
NOESY Mixing Time: 500–800 ms.
-
Reasoning: Necessary to observe the Through-Space interaction between the methoxy group and the prenyl chain.
-
Part 3: Data Interpretation & Evidence
The "Gateway" Correlations
To confirm 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone , you must observe specific correlations that rule out isomers.
Table 1: Key Chemical Shifts & Diagnostic Correlations (in Acetone-
)
| Position | Diagnostic HMBC (H | Diagnostic NOESY | ||
| 1-OH | - | ~13.5 (s) | - | |
| C-1 | ~160.5 | - | - | - |
| C-2 (Prenyl) | ~110.2 | - | Prenyl H-1' | Prenyl H-1' |
| C-3 (OMe) | ~163.8 | - | 3-OMe | 3-OMe |
| C-4 | ~90.5 | ~6.4 (s) | H-4 | |
| Prenyl H-1' | ~26.5 | ~3.4 (d) | - |
Mechanistic Logic
-
Establishing the Prenyl Position (C-2 vs C-4):
-
Look at the HMBC of the prenyl methylene protons (H-1',
~3.4). -
If at C-2: You will see a correlation to the Carbon bearing the chelated hydroxyl (C-1,
~160) and the Carbon bearing the methoxy (C-3, ~163). -
If at C-4: You would see correlations to C-3 and C-4a, but not to the chelated C-1.
-
-
Establishing the Methoxy Position:
-
The NOESY spectrum is the self-validating step.
-
A strong cross-peak between the Methoxy protons (
~3.8) and the Prenyl methylene protons ( ~3.4) confirms they are ortho-located (neighbors). -
If the prenyl were at C-4 and OMe at C-3, you would still see NOE, but the HMBC (Step 1) would fail to connect Prenyl to C-1.
-
Part 4: Visualization of the Logic Flow
The following diagram illustrates the decision tree used to confirm the structure based on the spectral evidence described above.
Figure 1: Structural Elucidation Workflow. The Green path represents the successful confirmation of the target molecule.
Connectivity Diagram (HMBC/NOESY)
This diagram visualizes the specific atoms and the required spectral links.[2][4]
Figure 2: Critical Connectivity Map. Red arrows indicate HMBC (through-bond) correlations; Blue dashed lines indicate NOESY (through-space) correlations. The convergence of the Prenyl signal on C1 and C3 is the definitive proof of the C-2 position.
References
-
BenchChem. (2025).[2][5] Structural Elucidation of Prenylated Xanthones: A 2D-NMR Comparative Guide. Retrieved from
-
Silva, A. M. S., & Pinto, D. C. G. A. (2005).[4] Structure Elucidation of Xanthone Derivatives: Studies of Nuclear Magnetic Resonance Spectroscopy. Current Medicinal Chemistry, 12(21), 2481-2497.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14162674, 1,5,8-Trihydroxy-3-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one. Retrieved from
-
Gopalakrishnan, G., et al. (2000).[6] Two novel xanthones from Garcinia mangostana.[6] Fitoterapia, 71(5), 607-609.[6] (Cited for isolation and baseline 1D NMR data).
Sources
- 1. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone | CAS:110187-11-6 | Manufacturer ChemFaces [chemfaces.com]
- 4. researchgate.net [researchgate.net]
- 5. Dereplicative Combination of HPLC/DAD/MS and 2D NMR to Identify Lichexanthone Isomers in Lichen Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone | 110187-11-6 [chemicalbook.com]
comparing the antimicrobial spectrum of different prenylated xanthones
Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide
Executive Summary
Prenylated xanthones, particularly those derived from Garcinia and Cudrania species, represent a class of secondary metabolites with potent, rapid-acting antimicrobial properties. Unlike conventional antibiotics that often target specific intracellular enzymes, prenylated xanthones primarily act as membrane disruptors , a mechanism that mitigates the rapid development of resistance. This guide objectively compares the antimicrobial spectrum, potency (MIC), and structure-activity relationships (SAR) of key prenylated xanthones—
Comparative Spectrum Analysis
The antimicrobial efficacy of prenylated xanthones is heavily skewed toward Gram-positive bacteria due to the accessibility of the peptidoglycan-inner membrane interface. Gram-negative activity is generally limited by the lipopolysaccharide (LPS) outer membrane unless the xanthone is structurally modified or used in high concentrations.
Gram-Positive Bacteria (MRSA, VRE, B. subtilis)
This is the primary therapeutic window for prenylated xanthones. The hydrophobic prenyl groups facilitate insertion into the lipid bilayer, causing leakage of intracellular contents.
| Compound | Target Organism | MIC Range ( | Potency Rating | Key Structural Feature |
| S. aureus (MRSA) | 0.78 – 1.56 | High | Bis-prenylation (C2, C8) maximizes membrane affinity. | |
| E. faecalis (VRE) | 3.13 – 6.25 | High | Retains activity against vancomycin-resistant strains. | |
| S. aureus (MRSA) | 3.13 – 6.25 | Moderate-High | Free hydroxyls (C3, C6) increase polarity vs. | |
| Gartanin | S. aureus (MSSA) | 2.0 – 8.0 | Moderate | 8-prenyl group contributes to activity; less potent than bis-prenyls. |
| Cudraxanthone I | B. subtilis | 3.13 – 6.25 | Moderate | Monoprenylated; shows specificity for Bacillus spp. |
| Rubraxanthone | S. aureus | 2.0 – 5.0 | Moderate | Geranyl group at C8 enhances lipophilicity. |
Gram-Negative Bacteria (E. coli, P. aeruginosa)
Natural prenylated xanthones show weak activity here (MIC > 100
-
Exception: Cationic derivatives (e.g., amino-modified
-mangostin) can permeabilize the outer membrane, lowering MICs to 4–16 g/mL. -
Synergy:
-Mangostin shows synergy with polymyxins, where the antibiotic disrupts the outer membrane, allowing the xanthone to penetrate.
Fungal and Mycobacterial Spectrum
-
Mycobacterium tuberculosis:
-Mangostin exhibits significant activity (MIC ~6.25 g/mL), likely due to the lipophilic nature of the mycobacterial cell wall which accommodates the prenyl chains. -
Fungi (C. albicans, A. niger): Moderate activity.
-Mangostin often outperforms -mangostin in fungal inhibition due to the free hydroxyl groups facilitating hydrogen bonding with fungal wall components.
Structure-Activity Relationship (SAR)[1]
The antimicrobial potency of xanthones is dictated by the balance between lipophilicity (for membrane insertion) and amphiphilicity (for solubility).
SAR Logic Diagram
The following diagram illustrates the critical structural motifs required for optimal antimicrobial activity.
Figure 1: Structural determinants of antimicrobial activity in prenylated xanthones.
Key SAR Insights:
-
Prenylation is Critical: Removal of the C-2 prenyl chain (as in simple xanthones) abolishes bactericidal activity. Bis-prenylation (
-mangostin) is superior to mono-prenylation. -
Hydroxyls Matter: The C-3 and C-6 hydroxyl groups are essential. Methylation (e.g., 3-methoxy-
-mangostin) drastically reduces potency, suggesting these groups interact with phospholipid headgroups. -
Cyclization: Cyclization of the prenyl group into a pyran ring (e.g., in some Garcinia derivatives) often reduces flexibility and membrane insertion capability.
Mechanism of Action: Membrane Permeabilization
Prenylated xanthones act as rapid bactericidal agents . Unlike beta-lactams (time-dependent), xanthones induce cell death within minutes by compromising membrane integrity.
Mechanistic Pathway
Figure 2: Step-wise mechanism of membrane permeabilization by
Experimental Protocols
To ensure reproducibility and validity of data when comparing xanthones, the following standardized protocols are recommended.
Minimum Inhibitory Concentration (MIC)
Method: Broth Microdilution (CLSI Standards)
-
Preparation: Dissolve xanthones in DMSO (final concentration < 1% to avoid solvent toxicity).
-
Inoculum: Adjust bacteria to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Dilution: Perform serial 2-fold dilutions of the xanthone (range: 0.5 – 64
g/mL) in 96-well plates. -
Incubation: 37°C for 18–24 hours.
-
Readout: The lowest concentration with no visible growth is the MIC.[1] Use Resazurin (0.015%) addition for clearer visualization (blue = inhibition, pink = growth).
Time-Kill Kinetics
Objective: Determine if the compound is bacteriostatic or bactericidal.
-
Setup: Inoculate bacteria (
CFU/mL) into broth containing xanthone at , , and MIC. -
Sampling: Remove aliquots at 0, 1, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute and plate on agar.
-
Analysis: A
reduction in CFU/mL indicates bactericidal activity.-
Note:
-Mangostin typically shows bactericidal activity within 1–4 hours.
-
Membrane Permeabilization Assay (SYTOX Green)
Objective: Validate the mechanism of action (membrane disruption). Principle: SYTOX Green is membrane-impermeable. It only fluoresces upon binding to DNA inside cells with compromised membranes.
Protocol:
-
Cell Prep: Wash log-phase bacteria (e.g., S. aureus) and resuspend in HEPES buffer (
CFU/mL). -
Dye Addition: Add SYTOX Green (final conc. 5
M) and incubate for 15 min in the dark. -
Treatment: Add xanthone (at
and MIC) to the suspension. -
Measurement: Monitor fluorescence intensity (Ex: 504 nm, Em: 523 nm) every 5 minutes for 1 hour using a microplate reader.
-
Controls:
-
Interpretation: A rapid increase in fluorescence confirms membrane permeabilization.
References
-
Koh, J. J., et al. (2013). "Xanthone derivatives as potential new class of antibiotics."[4] Bioorganic & Medicinal Chemistry Letters. Link
-
Sakagami, Y., et al. (2005). "Antibacterial activity of alpha-mangostin against vancomycin resistant Enterococci (VRE)." Biological & Pharmaceutical Bulletin. Link
-
Dharmaratne, H. R., et al. (2013). "Antibacterial activity of xanthones from Garcinia mangostana (L.) and their structure-activity relationship studies." Natural Product Research. Link
-
Fukai, T., et al. (2005). "Antimicrobial activity of hydrophobic xanthones from Cudrania cochinchinensis against Bacillus subtilis and methicillin-resistant Staphylococcus aureus."[5] Chemistry & Biodiversity. Link
-
Nguyen, P. T., & Marquis, R. E. (2011). "Antimicrobial actions of alpha-mangostin against oral streptococci." Canadian Journal of Microbiology. Link
-
Thermo Fisher Scientific. "SYTOX™ Green Nucleic Acid Stain Protocol." Link
Sources
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial activity of hydrophobic xanthones from Cudrania cochinchinensis against Bacillus subtilis and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone
Introduction: The Imperative of Purity in Xanthone Research
1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone is a naturally occurring prenylated xanthone, a class of compounds renowned for their diverse and potent biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties.[1][2] Whether isolated from natural sources like Garcinia mangostana or produced through chemical synthesis, the reliability and reproducibility of any subsequent biological or pharmacological study depend entirely on the purity of the compound.[3][4]
Synthetic routes, while offering scalability and access to novel analogs, can introduce a variety of impurities, including unreacted starting materials, reagents, regioisomers, and other by-products.[5] Therefore, a robust and multi-faceted approach to purity assessment is not merely a quality control step but a fundamental requirement for scientific validity. This guide provides a comparative analysis of essential analytical techniques, grounded in the principle of orthogonality—using multiple methods with different chemical principles to build a comprehensive and trustworthy purity profile.
The Orthogonal Approach: A Foundation of Trust
Relying on a single analytical method for purity determination is a significant scientific pitfall. A seemingly pure compound by one technique may contain impurities that are not resolved or detected by that specific method. The core principle of a self-validating protocol is the application of orthogonal methods. By combining techniques that separate and detect molecules based on different physicochemical properties (e.g., polarity, mass-to-charge ratio, nuclear magnetic resonance), we can more confidently identify and quantify impurities.
This guide will compare and detail the application of four critical, orthogonal techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.
Sources
- 1. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone | 110187-11-6 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of xanthones: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Translational Gap: A Comparative Guide to Validating In Vitro Candidates with In Vivo Models
[1][2]
Introduction: The "Valley of Death" in Drug Discovery
In drug discovery, the transition from in vitro success to in vivo efficacy is the most treacherous step in the pipeline. A compound with a nanomolar
This guide is not a generic overview. It is a technical framework designed to help you select the correct in vivo validation engine to stress-test your in vitro data. We will compare the three dominant model classes—Cell-Line Derived Xenografts (CDX) , Syngeneic Models , and Patient-Derived Xenografts (PDX) —and provide a self-validating experimental protocol to ensure your results are reproducible and clinically relevant.
Strategic Comparison: Selecting the Right Validation Engine
You cannot validate a checkpoint inhibitor in a nude mouse, nor should you use a costly PDX model for a preliminary PK/PD screen. The choice of model must be mechanistically aligned with your drug's Mode of Action (MoA).
Comparative Analysis of In Vivo Platforms
| Feature | CDX (Cell-Line Derived Xenograft) | Syngeneic Models | PDX (Patient-Derived Xenograft) |
| Source Material | Immortalized human cell lines (e.g., HeLa, MCF-7). | Murine tumor lines implanted into same-strain mice.[1] | Fresh human tumor tissue implanted directly into mice. |
| Host Immunity | Immunodeficient (Nude, SCID, NSG). | Immunocompetent (C57BL/6, BALB/c). | Immunodeficient (NSG, Nude). |
| Tumor Heterogeneity | Low (Clonal selection artifacts). | Moderate. | High (Preserves original stromal/genetic architecture). |
| Primary Use Case | Cytotoxic agents, targeted therapies (Kinase inhibitors). | Immunotherapies (Checkpoints, CAR-T, Vaccines). | Precision medicine, biomarker discovery, drug resistance. |
| Predictive Value | Low to Moderate (High false positive rate). | High for immune-modulation; Low for human targets. | High (Closest correlation to clinical response). |
| Cost & Throughput | Low Cost / High Throughput.[2][3] | Low Cost / High Throughput.[2][3] | High Cost / Low Throughput. |
Decision Logic: The Model Selection Flowchart
Use this logic gate to determine which model validates your specific in vitro finding.
Figure 1: Decision logic for selecting the appropriate in vivo model based on Mechanism of Action (MoA) and target specificity.
The Validation Protocol: A Self-Validating System
To rigorously validate an in vitro hit, you must prove that the observed efficacy is due to the drug acting on its target, not general toxicity or off-target effects.
Phase 1: The "Go/No-Go" Toxicity Screen (MTD)
Before efficacy, you must define the Maximum Tolerated Dose (MTD).
-
Subjects: Non-tumor bearing mice (n=3 per dose group).
-
Method: Dose escalation (e.g., 10, 30, 100 mg/kg).
-
Endpoint: Body weight loss >15% or distinct clinical signs (ruffled fur, lethargy) = Stop.
-
Output: The highest dose with <10% body weight loss is your High Dose for efficacy.
Phase 2: Pharmacokinetics (PK) Pilot
In vitro potency is irrelevant if the drug never reaches the tumor.
-
Protocol: Administer MTD dose (single shot). Collect plasma/tumor samples at T=0.5, 1, 4, 8, 24h.
-
Critical Check: Does the free drug concentration in the tumor remain above the in vitro
for at least 50-70% of the dosing interval? If no, STOP . Do not proceed to efficacy.
Phase 3: The Efficacy Study (The "Gold Standard")
This protocol ensures statistical power and minimizes bias.
-
Inoculation: Inject
cells (in Matrigel if needed) subcutaneously into the flank. -
Randomization (Crucial Step): Do not start dosing immediately. Wait until tumors reach 100–150 mm³ . Randomize mice into groups so that mean tumor volume is identical across groups.
-
Grouping (n=8-10 per group):
-
Vehicle Control: (Solvent only).
-
Positive Control: (Standard of Care drug).
-
Test Agent Low: (e.g., 10 mg/kg).
-
Test Agent High: (e.g., MTD).
-
-
Dosing & Measurement: Dose according to PK schedule. Measure tumor volume (TV) twice weekly using calipers:
. -
Termination: Euthanize when control tumors reach ethical limit (usually 1500–2000 mm³) or ulcerate.
Visualizing the Workflow
Figure 2: The sequential validation pipeline. Note the feedback loop: if PK exposure is poor, the compound returns to formulation chemistry, not efficacy testing.
Data Interpretation: The IVIVC Disconnect
A common pitfall is assuming a linear correlation between in vitro
Key Metric: Tumor Growth Inhibition (TGI)
Interpreting Discrepancies
| Observation | Diagnosis | Actionable Insight |
| High Potency In Vitro / Low Efficacy In Vivo | PK Failure: Drug metabolized too fast or high plasma protein binding. TME Barrier: Stromal cells preventing penetration. | Check plasma/tumor concentration ratio. Switch to PDX to assess stromal impact. |
| Low Potency In Vitro / High Efficacy In Vivo | Pro-drug Effect: Metabolite is the active agent. Immune Activation: Drug triggers immune response (only seen in Syngeneic). | Analyze metabolites. Validate in immunodeficient mice to confirm immune role. |
| High Toxicity In Vivo (Unexpected) | Off-Target: Target is expressed in vital organs (e.g., heart, liver). | Perform histology on vital organs. Check homology of target in mouse vs. human. |
References
-
National Cancer Institute (NCI). Patient-Derived Xenograft (PDX) Models. [Link]
-
Food and Drug Administration (FDA). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]
-
Huber, H., et al. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model.[4] PubMed. [Link]
-
Crown Bioscience. Syngeneic vs. Xenograft Cancer Models: Overview and Key Differences. [Link]
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- 4. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone
Executive Summary & Hazard Logic
This guide defines the standard operating procedure (SOP) for the disposal of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone . While specific acute toxicity data (LD50) for this isomer is often limited in public registries, its structural classification as a prenylated xanthone mandates that it be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) or a cytotoxic agent until proven otherwise.
The Scientific Rationale for Strict Disposal:
-
Bioactivity: Xanthones are potent signaling inhibitors. Improper disposal into waterways can disrupt aquatic ecosystems due to their lipophilic nature and stability.
-
Chemical Reactivity: The prenyl group (3-methyl-2-butenyl) contains an alkene susceptible to oxidation. While the xanthone core is thermally stable, the side chain presents a risk of forming peroxides if stored improperly or mixed with strong oxidizers in waste streams.
-
Destruction Method: The fused tricyclic ring system requires high-temperature incineration (>1000°C) for complete mineralization. Standard autoclaving is insufficient for chemical deactivation.
Chemical Profile & Waste Classification[1]
| Property | Specification | Disposal Implication |
| Physical State | Yellow Powder / Solid | Particulate Hazard: Use HEPA filtration; do not generate dust. |
| Solubility | DMSO, Methanol, Chloroform | Lipophilic: Do not pour down drains; it will bioaccumulate. |
| Stability | Sensitive to light/oxidation | Storage: Amber vials; segregate from oxidizing acids (e.g., Nitric acid). |
| RCRA Status | Non-listed (Default: Hazardous) | Treat as Toxic Organic Waste (Stream C). |
| Biohazard | Cytotoxic (Potential) | If used in cell culture, treat waste as Chemical-Biological Mixed Waste . |
Waste Segregation Protocols
Effective disposal begins at the bench. You must segregate this compound based on its physical state and solvent matrix.
A. Solid Waste (Pure Compound & Contaminated Debris)
Items: Weighing boats, contaminated gloves, pipette tips, and expired solid stocks.
-
Primary Containment: Place all solid waste into a clear, sealable polyethylene bag (4 mil thickness).
-
Labeling: Affix a "Cytotoxic/Toxic Chemical" label.
-
Secondary Containment: Deposit the sealed bag into the Yellow (Trace Chemo) or Black (Bulk Chemical) waste bin, depending on your facility's specific color coding for incineration.
-
Note: Do NOT place in Red Biohazard bags unless the compound is mixed with infectious agents. Red bags are often autoclaved (steam), which does not destroy this chemical.
-
B. Liquid Waste (Stock Solutions & Mother Liquors)
Items: DMSO stocks, HPLC eluents, reaction mixtures.
-
Solvent Compatibility: Determine the primary solvent.
-
Halogenated: (e.g., Chloroform, DCM)
Stream A . -
Non-Halogenated: (e.g., DMSO, Methanol, Acetone)
Stream B .
-
-
Segregation: Never mix with aqueous acidic waste (Stream D) or oxidizing agents (Stream E).
-
Container: Use High-Density Polyethylene (HDPE) or Amber Glass carboys.
-
Labeling: List "1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone" explicitly as a contaminant. Do not just write "Xanthone."
C. HPLC Waste Management
HPLC lines often generate large volumes of dilute waste.
-
Protocol: Connect HPLC effluent lines directly to a closed-loop waste manifold (e.g., SymLine or similar) to prevent aerosolization of the prenylated xanthone into the lab atmosphere.
Decision Logic: Waste Stream Visualization
The following diagram illustrates the decision matrix for disposing of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone.
Figure 1: Decision tree for segregating prenylated xanthone waste streams to ensure proper incineration.
Emergency Spill Response (Small Scale < 10g)
If the powder is spilled outside of a containment hood:
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95 or P100 particulate respirator.
-
Isolate: Cover the spill gently with paper towels to prevent dust dispersion.
-
Solubilize: Dampen the towels slightly with Ethanol or Acetone (do not use water alone, as the compound is lipophilic and will smear).
-
Clean: Wipe from the outside in.
-
Disposal: Place all cleanup materials into a sealable bag and dispose of as Solid Chemical Waste (see Section 3A).
-
Verification: Verify the surface is clean using a UV lamp (365nm) if available, as many xanthones exhibit fluorescence.
References
-
Chemical Identification & Properties
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10129930, 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone. Retrieved from [Link]
-
-
Regulatory Framework (USA)
-
Cytotoxic Waste Handling
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
-
General Laboratory Safety
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone
Executive Summary: A Precautionary Approach
1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone is a naturally derived xanthone found in plants such as Garcinia mangostana.[1][2] As a novel phytochemical, it holds potential in various research and development applications. However, a thorough review of available safety literature, including supplier Safety Data Sheets (SDS), reveals a critical gap: the chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated.[3][4]
The absence of comprehensive hazard data necessitates a conservative and cautious approach. Standard laboratory prudence dictates that any substance with unknown toxicity should be treated as potentially hazardous to minimize risk.[5] This guide provides essential, immediate safety protocols and logistical plans structured around this precautionary principle, ensuring the protection of all laboratory personnel.
Hazard Assessment: The Rationale for Caution
The primary driver for the stringent PPE protocols outlined below is the lack of specific toxicity data for 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone.[4] While the parent compound, Xanthone, is generally not considered hazardous under OSHA's Hazard Communication Standard[6][7], the addition of multiple hydroxyl, methoxy, and prenyl functional groups can significantly alter a molecule's biological activity and toxicological profile.[8]
Therefore, we must assume potential risks based on the compound's physical form and potential routes of exposure:
-
Dermal Exposure: As a solid powder, contact with skin could lead to unknown irritation or sensitization.[9] Direct skin contact with any research chemical should always be avoided.[5]
-
Ocular Exposure: Fine powders can easily become airborne and cause serious eye irritation or damage.[3]
-
Inhalation: The primary risk when handling the compound in its solid, powdered form is the inhalation of fine particles, which could lead to respiratory irritation or unknown systemic effects.[9][10]
Given these potential routes of exposure, a multi-layered PPE strategy is not just recommended; it is essential for safe handling.
Core PPE Recommendations
All personnel must be equipped with the appropriate PPE before entering any area where 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone is handled. The following table summarizes the minimum required equipment based on the nature of the task.
| Protection Type | Required PPE | Standard/Specification | Rationale & Causality |
| Eye & Face | Tightly-fitting safety goggles with side shields. A face shield should be worn over goggles when there is a splash hazard.[4][11] | EN 166 (EU) or ANSI Z87.1 (US) | Protects against accidental splashes of solutions or contact with airborne powder, which could cause serious eye irritation.[3] |
| Hand | Chemical-resistant, disposable gloves (e.g., Nitrile).[12] | EN 374 | Prevents direct dermal contact with the compound. Gloves should be inspected before use and changed immediately if contaminated or torn.[13] |
| Body | Fully-buttoned laboratory coat. | N/A | Provides a barrier against incidental contact and small spills. The SDS recommendation for "impervious clothing" suggests a lab coat is the minimum requirement.[4] |
| Respiratory | For Solids/Powders: Work within a certified chemical fume hood. If a fume hood is not feasible: A full-face respirator with appropriate particulate filters.[4][14] | NIOSH (US) or EN 143 (EU) approved | Essential for preventing the inhalation of fine particles when handling the solid compound. A fume hood is the primary engineering control.[15] |
Operational & Disposal Plans
Step-by-Step Protocol: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence (Putting On):
-
Lab Coat: Put on a clean, fully-buttoned lab coat.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Eye Protection: Put on safety goggles and/or a face shield.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Sequence (Taking Off):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Lab Coat: Unbutton and remove the lab coat by folding it inward on itself.
-
Eye Protection: Remove eye and face protection.
-
Respirator (if worn): Remove the respirator.
-
Hand Hygiene: Immediately and thoroughly wash hands with soap and water.[16]
Spill Response Plan: Minor Powder Spill (<1g)
This procedure should only be performed by trained personnel wearing the full PPE described in Section 3, including respiratory protection.[17]
-
Alert & Isolate: Alert others in the immediate area and restrict access.
-
Control Vapors/Dust: If not in a fume hood, eliminate any drafts. Do not use a dry brush or towel, which can aerosolize the powder.[18]
-
Absorb/Contain: Gently cover the spill with a dust suppressant or wet paper towels to prevent the powder from becoming airborne.[19]
-
Collect Residue: Carefully scoop the contained material using a dustpan or scoop and place it into a sealable plastic bag.[18] For wet cleanup, use forceps to place the paper towels into the bag.
-
Decontaminate: Wipe the spill area with a damp cloth, followed by a dry one. Place all cleaning materials into the waste bag.
-
Package Waste: Double-bag the collected waste.[19] Label the outer bag clearly as "Spill Debris: 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone" and include the date.
-
Dispose: Manage the sealed bag as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department.[20]
Waste Disposal Plan
All materials contaminated with 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone, including surplus compound, empty containers, and spill cleanup debris, must be treated as chemical waste.
-
Containerization: Collect all waste in a designated, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility is confirmed.[20]
-
Labeling: Affix a hazardous waste tag from your institution's EHS office. List all constituents clearly.
-
Disposal: Arrange for pickup and disposal through your certified EHS provider. Do not dispose of this chemical in the regular trash or down the drain.[20][21]
Visualization: PPE Decision Workflow
The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment based on the planned experimental task.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
